4-(Methylthio)phenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBAJHCAFXYWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333906 | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15863-41-9 | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Methylthio)phenyl Isothiocyanate: Properties, Structure, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenyl isothiocyanate is an organosulfur compound featuring an isothiocyanate functional group and a methylthio-substituted phenyl ring. Isothiocyanates are a well-studied class of compounds, both naturally occurring and synthetic, renowned for their wide range of biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core properties, structure, and known biological activities of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS₂ | [1] |
| Molecular Weight | 181.28 g/mol | [2] |
| IUPAC Name | 1-isothiocyanato-4-(methylthio)benzene | [1] |
| CAS Number | 15863-41-9 | [1] |
| Appearance | White to cream to yellow crystals or powder | [3] |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 127-128 °C at 1 mmHg | [2] |
| SMILES | CSc1ccc(cc1)N=C=S | [1] |
| InChI | 1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | [1] |
| InChIKey | CEBAJHCAFXYWNT-UHFFFAOYSA-N | [1] |
Structural Information
The structure of this compound consists of a benzene ring substituted with a methylthio (-SCH₃) group at the para position relative to the isothiocyanate (-N=C=S) group.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and methyl protons. | [1][4] |
| ¹³C NMR | Spectra available for detailed structural elucidation. | [1][5] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [1][6] |
| Infrared (IR) Spectroscopy | Characteristic strong absorption band for the isothiocyanate group (-N=C=S) around 2000-2200 cm⁻¹. | [6][7] |
Experimental Protocols
General Synthesis of Aryl Isothiocyanates
Example Protocol using the Dithiocarbamate Salt Method:
-
Formation of the Dithiocarbamate Salt: 4-(Methylthio)aniline is reacted with carbon disulfide in the presence of a base (e.g., ammonia, triethylamine) to form the corresponding dithiocarbamate salt.[9]
-
Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing agent, such as lead nitrate or an oxidizing agent like iodine, to yield this compound.[9][11]
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.[5][9] The purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.[12]
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides information about the fragmentation pattern.
-
Infrared (IR) Spectroscopy: Primarily used to identify the characteristic isothiocyanate functional group.
Biological Activities and Signaling Pathways
Isothiocyanates are known to exert a variety of biological effects, primarily attributed to their ability to react with nucleophilic cellular targets, such as cysteine residues in proteins.
Anti-inflammatory and Antioxidant Activity
This compound (referred to as 4-methylsulfanylphenyl ITC in the study) has been shown to exhibit anti-inflammatory and antioxidant activities.[13] In a study investigating various isothiocyanates, it demonstrated antioxidant properties by scavenging DPPH radicals.[14] The anti-inflammatory activity of isothiocyanates is often linked to the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[15][16]
Anticancer Activity
While specific studies on the anticancer activity of this compound are limited, the broader class of isothiocyanates is well-documented for its chemopreventive and therapeutic effects against various cancers.[11][17][18] The anticancer mechanisms of isothiocyanates are multifaceted and include:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.[19][20]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[11][19]
-
Inhibition of Angiogenesis and Metastasis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels that supply tumors and to prevent the spread of cancer cells.[17]
-
Modulation of Signaling Pathways: Isothiocyanates are known to interact with and modulate multiple signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and NF-κB pathways.[18][21]
A proposed general mechanism for the anticancer activity of isothiocyanates involves the induction of cellular stress, particularly through the generation of reactive oxygen species (ROS), which can lead to the activation of pro-apoptotic pathways.[22]
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its structural features and the known biological activities of the isothiocyanate class of compounds suggest that it may possess valuable anti-inflammatory and anticancer properties. This technical guide provides a foundational understanding of its properties and structure to aid researchers in their future studies. Further research is warranted to fully elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 15863-41-9 [sigmaaldrich.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Methylphenyl isothiocyanate(622-59-3) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. This compound [webbook.nist.gov]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 4-(Methylthio)phenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis mechanisms of 4-(methylthio)phenyl isothiocyanate, a key intermediate in various pharmaceutical and chemical applications. This document provides a comprehensive overview of the core synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.
Core Synthesis Mechanisms
The synthesis of this compound predominantly proceeds via two established pathways originating from its corresponding primary amine, 4-(methylthio)aniline. These methods are:
-
The Thiophosgene Method: A direct and often high-yielding reaction, but one that involves the use of highly toxic and corrosive thiophosgene.
-
The Dithiocarbamate Decomposition Method: A safer, two-step alternative that involves the formation of a dithiocarbamate salt intermediate, which is subsequently decomposed to yield the desired isothiocyanate.
The Thiophosgene Method
This method involves the direct reaction of 4-(methylthio)aniline with thiophosgene (CSCl₂) in the presence of a base to neutralize the hydrogen chloride byproduct.
Mechanism:
The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of HCl.
The Dithiocarbamate Decomposition Method
A widely used and safer alternative to the thiophosgene method, this pathway involves two main steps:
-
Formation of a Dithiocarbamate Salt: 4-(methylthio)aniline is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate) to form a dithiocarbamate salt.[1][2]
-
Decomposition of the Dithiocarbamate Salt: The intermediate salt is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate.[1][2]
A variety of desulfurizing agents can be employed, with tosyl chloride being a common and effective choice.[1][2]
Mechanism with Tosyl Chloride:
The dithiocarbamate anion acts as a nucleophile, attacking the sulfur atom of tosyl chloride. This is followed by an intramolecular cyclization and subsequent fragmentation to yield the isothiocyanate, sulfur, and the tosyl anion.
References
In-Depth Technical Guide: Biological Activity of 4-(Methylthio)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms, and the experimental protocols used for its evaluation. While research on this specific isothiocyanate is ongoing, this document synthesizes the current knowledge to support further investigation and drug development efforts.
Quantitative Data Summary
The biological activities of this compound have been quantified in several key areas, including enzyme inhibition and antioxidant capacity. The following table summarizes the available quantitative data.
| Biological Activity | Assay | Target/Radical | Test System | Result | Reference |
| Cholinesterase Inhibition | Ellman's Method | Acetylcholinesterase (AChE) | in vitro | 29.8% inhibition at 1.14 mM | [1] |
| Ellman's Method | Butyrylcholinesterase (BChE) | in vitro | 19.3% inhibition at 1.14 mM | [1] | |
| Antioxidant Activity | DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | in vitro | 9.9% inhibition at 1.19 mM | [1] |
| Anti-inflammatory Activity | COX-2 Inhibition Assay | Cyclooxygenase-2 (COX-2) | Human recombinant | No significant inhibition at 50 µM | [1] |
Biological Activities and Mechanisms of Action
Cholinesterase Inhibition
This compound has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders. At a concentration of 1.14 mM, this compound inhibits AChE and BChE by 29.8% and 19.3%, respectively[1]. The proposed mechanism of inhibition by isothiocyanates involves the reaction of the electrophilic isothiocyanate group with nucleophilic residues in the active site of the enzymes.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. The compound exhibited a 9.9% inhibition of the DPPH radical at a concentration of 1.19 mM[1]. The antioxidant activity of isothiocyanates is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.
Anti-inflammatory Activity
In an in vitro assay using human recombinant COX-2, this compound did not show significant inhibition at a concentration of 50 µM[1]. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. While some isothiocyanates are known to possess anti-inflammatory properties, this particular compound was not active under the tested conditions.
Anticancer Activity (General Isothiocyanate Activity)
While specific quantitative data on the anticancer activity of this compound is limited in the current literature, the broader class of isothiocyanates is well-documented for its potent anticancer effects. These effects are mediated through various mechanisms, including:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, preventing tumor growth.
-
Inhibition of Angiogenesis: Some isothiocyanates can inhibit the formation of new blood vessels that supply nutrients to tumors.
Further research is required to specifically quantify the cytotoxic and antiproliferative effects of this compound against various cancer cell lines.
Signaling Pathways
The biological effects of isothiocyanates are often mediated through the modulation of key signaling pathways. A primary target is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes, including antioxidant and phase II detoxification enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Procedure:
-
Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare substrate solutions of acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE) in the phosphate buffer.
-
Prepare solutions of AChE from electric eel and BChE from equine serum in the phosphate buffer.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, and then make serial dilutions.
-
-
Assay in 96-Well Plate:
-
To each well, add the phosphate buffer, DTNB solution, and the respective enzyme solution (AChE or BChE).
-
Add the test compound solution at various concentrations to the sample wells. Add the solvent vehicle to the control wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the corresponding substrate solution (acetylthiocholine or butyrylthiocholine) to all wells.
-
Immediately measure the increase in absorbance at 412 nm at regular intervals for a set period using a microplate reader. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of enzyme inhibition for each concentration of the test compound compared to the control.
-
If applicable, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Procedure:
-
Reagent Preparation:
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically adjusted to have an absorbance of about 1.0 at 517 nm.
-
Prepare serial dilutions of this compound in methanol.
-
Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.
-
-
Reaction:
-
In a 96-well plate, add the test compound solutions to the sample wells. Add methanol to the control well and the standard antioxidant to the positive control wells.
-
Add the DPPH solution to all wells and mix.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
If applicable, determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare solutions of heme (a cofactor for COX enzymes) and human recombinant COX-2 enzyme.
-
Prepare the substrate solution of arachidonic acid.
-
Dissolve this compound in a suitable solvent to prepare a stock solution and make serial dilutions.
-
-
Enzyme Reaction:
-
In reaction tubes or a 96-well plate, combine the assay buffer, heme, and COX-2 enzyme.
-
Add the test compound at various concentrations to the sample tubes/wells. Add the solvent vehicle to the control tubes/wells.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate at 37°C for a short, precise time (e.g., 2 minutes).
-
Stop the reaction by adding a stopping agent, such as a strong acid (e.g., HCl).
-
-
Product Quantification and Data Analysis:
-
Quantify the amount of prostaglandin E2 (PGE2) or other prostanoids produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the control.
-
If applicable, determine the IC50 value.
-
Conclusion
This compound exhibits a range of biological activities, including moderate cholinesterase inhibition and antioxidant properties. While its anti-inflammatory activity against COX-2 appears limited under the tested conditions, its potential as an anticancer agent warrants further investigation, given the known properties of the isothiocyanate class of compounds. The primary mechanism of action for isothiocyanates is believed to involve the activation of the Nrf2 signaling pathway, a key regulator of cellular defense mechanisms. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this and other related compounds for potential therapeutic applications. Further research is needed to fully elucidate the biological activity profile and therapeutic potential of this compound.
References
A Technical Guide to 4-(Methylthio)phenyl Isothiocyanate for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-(Methylthio)phenyl isothiocyanate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Core Chemical and Physical Properties
This compound is an aromatic isothiocyanate, a class of organic compounds characterized by the -N=C=S functional group. Isothiocyanates are recognized for their significant biological activities, largely attributed to their ability to react with nucleophiles.
| Property | Value |
| CAS Number | 15863-41-9 |
| Molecular Formula | C₈H₇NS₂ |
| Molecular Weight | 181.28 g/mol |
| Appearance | White to cream or yellow crystals/powder |
| Melting Point | 51.5-60.5 °C |
| Boiling Point | 127-128 °C at 1 mmHg |
| Synonyms | 1-isothiocyanato-4-(methylsulfanyl)benzene |
Synthesis Protocol
General Experimental Protocol for the Synthesis of Aryl Isothiocyanates:
Materials:
-
Substituted aniline (e.g., 4-(methylthio)aniline)
-
Carbon disulfide (CS₂)
-
A base (e.g., potassium hydroxide, triethylamine)
-
A desulfurizing agent (e.g., cyanuric chloride, lead nitrate)
-
Organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Water
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve the starting aniline in a suitable solvent.
-
Add the base to the solution.
-
Slowly add carbon disulfide to the mixture, typically at room temperature or below, while stirring.
-
Continue stirring for several hours to allow for the formation of the dithiocarbamate salt. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Decomposition to the Isothiocyanate:
-
Cool the reaction mixture in an ice bath.
-
Add a solution of the desulfurizing agent dropwise.
-
Allow the reaction to proceed, monitoring for the formation of the isothiocyanate product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is typically subjected to an aqueous work-up to remove inorganic byproducts.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Biological Activity and Mechanism of Action
Isothiocyanates, as a class, are well-documented for their chemopreventive and therapeutic effects, particularly in the context of cancer. While specific studies on this compound are limited, the biological activities of structurally related isothiocyanates, such as 4-(methylthio)butyl isothiocyanate (erucin) and phenethyl isothiocyanate (PEITC), provide a strong indication of its potential mechanisms of action.
Anticancer Effects
Isothiocyanates have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). These effects are often mediated through the modulation of key cellular signaling pathways.
Key Anticancer Mechanisms of Isothiocyanates:
| Mechanism | Description |
| Apoptosis Induction | Isothiocyanates can trigger both the intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, a family of proteases that execute cell death. |
| Cell Cycle Arrest | They can halt the progression of the cell cycle, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. |
| Nrf2 Pathway Activation | Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant and detoxification responses. |
Nrf2 Signaling Pathway
The activation of the Nrf2 pathway is a hallmark of isothiocyanate activity. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.
Apoptosis Induction Workflow
The induction of apoptosis by isothiocyanates is a complex process involving the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Conclusion
This compound represents a promising molecule for further investigation in the field of drug discovery, particularly for cancer therapy. Its structural similarity to other well-studied isothiocyanates suggests that it likely shares their potent biological activities, including the induction of apoptosis and the activation of cytoprotective pathways. The information
An In-depth Technical Guide to the Mechanism of Action of 4-(Methylthio)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylthio)phenyl isothiocyanate (MTP-ITC), a member of the isothiocyanate family of compounds, has emerged as a molecule of interest in cancer research due to its pro-apoptotic and anti-proliferative activities. This technical guide provides a comprehensive overview of the core mechanisms of action of MTP-ITC, with a focus on its impact on key cellular processes such as apoptosis, cell cycle progression, and the modulation of critical signaling pathways including STAT3 and NF-κB. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are known for their potential chemopreventive and therapeutic properties in oncology. This compound (MTP-ITC) is a synthetic isothiocyanate that has demonstrated significant anti-cancer effects in various preclinical studies. Its mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and interference with key signaling cascades that are often dysregulated in cancer. Understanding the precise molecular targets and pathways affected by MTP-ITC is crucial for its further development as a potential therapeutic agent.
Core Mechanisms of Action
The anti-cancer effects of this compound are primarily attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit pro-survival signaling pathways.
Induction of Apoptosis
MTP-ITC and related ITCs are potent inducers of apoptosis in cancer cells. This programmed cell death is orchestrated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Mitochondrial Pathway: MTP-ITC can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
-
Regulation of Bcl-2 Family Proteins: The apoptotic effects of ITCs are also mediated by the modulation of the Bcl-2 family of proteins. MTP-ITC can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.
Cell Cycle Arrest
MTP-ITC has been shown to interfere with the normal progression of the cell cycle in cancer cells, primarily inducing arrest at the G2/M phase. This is often associated with the downregulation of key cell cycle regulatory proteins. For the related compound 4-(methylthio)butylisothiocyanate (MTBITC), this G2/M arrest is linked to a decrease in the expression of cyclin B1[1]. The expression of cyclin-dependent kinase 1 (CDK1) is also attenuated, albeit to a lesser extent[1]. By halting the cell cycle, MTP-ITC prevents cancer cells from dividing and proliferating.
Modulation of Signaling Pathways
MTP-ITC exerts its anti-cancer effects by targeting key signaling pathways that are critical for tumor growth and survival.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in cell proliferation, survival, and angiogenesis. Isothiocyanates have been shown to inhibit the STAT3 signaling pathway. This inhibition can occur through the prevention of STAT3 phosphorylation, which is a critical step for its activation and dimerization. By blocking STAT3 signaling, MTP-ITC can suppress the expression of downstream target genes involved in tumor progression.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial mediator of inflammation, cell survival, and proliferation in cancer. Isothiocyanates have been demonstrated to inhibit the NF-κB pathway[2]. This inhibition can occur at multiple levels, including the prevention of the degradation of the inhibitory protein IκBα. By stabilizing IκBα, ITCs can sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression. Some ITCs have been shown to reduce the expression of pro-inflammatory mediators and cytokines like iNOS, COX-2, IL-1β, IL-6, and TNF-α by downregulating NF-κB signaling[3].
Quantitative Data
The following table summarizes the available quantitative data for the anti-proliferative activity of this compound and related isothiocyanates in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| Erucin | T47D | Breast Cancer | 7.6 µM | MTT | [4] |
| Erucin | MCF-7 | Breast Cancer | 9.7 µM | MTT | [4] |
| Erucin | BT-474 | Breast Cancer | 19.7 µM | MTT | [4] |
| Sulforaphane | T47D | Breast Cancer | 6.6 µM | MTT | [4] |
| Sulforaphane | MCF-7 | Breast Cancer | 5 µM | MTT | [4] |
| Sulforaphane | BT-474 | Breast Cancer | 15 µM | MTT | [4] |
| Phenethyl isothiocyanate | Pancreatic Cancer Cells | Pancreatic Cancer | ~7 µmol/L | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with MTP-ITC for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with MTP-ITC at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with MTP-ITC, then harvest and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its ability to induce apoptosis, arrest the cell cycle, and inhibit critical pro-survival signaling pathways such as STAT3 and NF-κB. This technical guide provides a foundational understanding of its mechanism of action, supported by available data and detailed experimental protocols. Further research is warranted to fully elucidate the complete molecular profile of MTP-ITC and to explore its therapeutic efficacy in more complex preclinical models, which will be essential for its potential translation into clinical applications.
References
- 1. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Methylthio)phenyl isothiocyanate literature review
An In-depth Technical Guide to 4-(Methylthio)phenyl Isothiocyanate
Introduction
This compound (MTP-ITC) is an aromatic organosulfur compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are characterized by the functional group -N=C=S and are found naturally in cruciferous vegetables like broccoli, cabbage, and wasabi, typically as their glucosinolate precursors.[1][2] These compounds are of significant interest to the scientific community, particularly in drug development, due to their broad range of biological activities. Numerous studies have demonstrated that both natural and synthetic isothiocyanates possess potent anticarcinogenic, anti-inflammatory, and antimicrobial properties.[3]
MTP-ITC, as a specific member of this class, is investigated for its potential therapeutic applications, drawing parallels from its more extensively studied analogs like sulforaphane and phenethyl isothiocyanate (PEITC).[1][2] This document serves as a technical guide for researchers, summarizing the known chemical properties, synthesis methods, and biological activities of MTP-ITC and its closely related compounds, with a focus on its anticancer mechanisms.
Chemical and Physical Properties
MTP-ITC is a solid at room temperature, appearing as a white to yellow crystalline powder. Key physicochemical data have been compiled from various chemical databases and supplier specifications.
| Property | Value | Source |
| IUPAC Name | 1-isothiocyanato-4-(methylsulfanyl)benzene | PubChem[4] |
| CAS Number | 15863-41-9 | Sigma-Aldrich[5] |
| Molecular Formula | C₈H₇NS₂ | PubChem[4] |
| Molecular Weight | 181.28 g/mol | Sigma-Aldrich[5] |
| Appearance | White to cream to yellow crystals or powder | Thermo Fisher[6] |
| Melting Point | 54-58 °C (lit.) | Sigma-Aldrich[5] |
| Boiling Point | 127-128 °C at 1 mmHg (lit.) | Sigma-Aldrich[5] |
| SMILES | CSc1ccc(cc1)N=C=S | Sigma-Aldrich[5] |
Synthesis of this compound
The most common and versatile method for synthesizing aryl isothiocyanates involves the reaction of a primary aromatic amine with carbon disulfide (CS₂) to form an intermediate dithiocarbamate salt. This salt is subsequently treated with a desulfurizing agent to yield the final isothiocyanate product.[7][8] This "one-pot" two-step procedure is widely applicable for a range of aromatic and aliphatic amines.[8]
General Synthesis Workflow
The synthesis begins with the nucleophilic attack of the primary amine, 4-(methylthio)aniline, on carbon disulfide in the presence of a base (e.g., triethylamine, KOH) to form a dithiocarbamate salt. This intermediate is then decomposed by a desulfurizing agent, such as tosyl chloride (TsCl) or cyanuric chloride (TCT), to eliminate a sulfur-containing byproduct and form the isothiocyanate.[7][9]
Caption: General workflow for the synthesis of MTP-ITC.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from general methods for aryl isothiocyanate synthesis.[7][9][10]
-
Reagents and Setup:
-
4-(methylthio)aniline (1.0 equiv.)
-
Carbon Disulfide (CS₂) (2.5 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Tosyl Chloride (TsCl) (1.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
-
Step 1: Dithiocarbamate Formation
-
Dissolve 4-(methylthio)aniline in anhydrous DCM in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of carbon disulfide while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
-
Step 2: Desulfurization and Product Formation
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of tosyl chloride in anhydrous DCM dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates completion).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Biological Activity and Mechanism of Action
Isothiocyanates are widely recognized for their cancer chemopreventive properties.[3] The biological effects of MTP-ITC are primarily inferred from studies on its close structural analogs, such as 4-(methylthio)butyl isothiocyanate (also known as erucin). The primary anticancer mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][11]
Induction of Apoptosis
Apoptosis is a critical mechanism by which ITCs eliminate cancer cells. Studies on related compounds show that this process is often mediated via the intrinsic (mitochondrial) pathway.[6][11] This pathway involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential.[5] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, activating a caspase cascade, primarily through caspase-9 and the executioner caspase-3.[6][11]
The process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, shifting the balance towards cell death.[6][11] The tumor suppressor protein p53 is often activated, which further promotes the expression of pro-apoptotic genes.[4][11]
Caption: Intrinsic apoptosis pathway induced by MTP-ITC analogs.
Cell Cycle Arrest
In addition to apoptosis, ITCs can inhibit cancer cell proliferation by arresting the cell cycle. For leukemia cells, 4-(methylthio)butyl isothiocyanate was shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle.[4] This arrest prevents the cells from undergoing mitosis and further division. The mechanism involves the downregulation of key cell cycle regulatory proteins, such as Cyclin B1, which is essential for the G2/M transition.[4][12]
Quantitative Biological Data
While specific quantitative data for this compound is limited in the readily available literature, studies on its close structural analog, 4-(methylthio)butyl isothiocyanate (erucin), provide valuable insights into its potency.
| Compound | Assay / Cell Line | Result | Effect | Reference |
| Erucin | Cell Viability / BT-474 Breast Cancer | IC₅₀ = 19.7 µM | Inhibition of cell viability | [13] |
| 4-(Methylthio)butyl ITC | Cell Cycle Analysis / Jurkat T-leukemia | ↑ G2 phase cells from ~18% to 50% (24h) | G2/M Cell Cycle Arrest | [4] |
| 4-Methylthio-3-butenyl ITC | DPPH Radical Scavenging | k = 43.1 M⁻¹s⁻¹ | Antioxidant Activity | [6] |
Key Experimental Protocols
Assessing the biological activity of compounds like MTP-ITC is fundamental. A cell viability assay is a standard first step to determine cytotoxic or cytostatic effects on cancer cells.
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of MTP-ITC in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the MTP-ITC-containing medium. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour.
-
Washing: Discard the TCA and wash the plate five times with slow-running tap water. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Discard the SRB solution and quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Experimental workflow for the SRB cell viability assay.
Conclusion
This compound is a promising compound within the well-established class of biologically active isothiocyanates. While direct research on MTP-ITC is less extensive than on its analogs, the available data strongly suggest its potential as an anticancer agent. Its activity likely stems from its ability to induce apoptosis and cause cell cycle arrest in cancer cells through the modulation of key regulatory pathways. The straightforward chemical synthesis makes it an accessible target for further investigation. Future research should focus on obtaining specific quantitative biological data for MTP-ITC across a panel of cancer cell lines, validating its mechanism of action, and exploring its potential in in vivo models to establish a foundation for potential therapeutic development.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-methylthiobutyl isothiocyanate synergize the antiproliferative and pro-apoptotic effects of paclitaxel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Methylthio)phenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)phenyl isothiocyanate (C₈H₇NS₂), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Chemical Structure and Properties
-
IUPAC Name: 1-isothiocyanato-4-(methylthio)benzene[1]
-
Molecular Formula: C₈H₇NS₂[1]
-
Molecular Weight: 181.28 g/mol [2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 2H | Ar-H (protons ortho to -NCS) |
| ~7.1-7.3 | d | 2H | Ar-H (protons ortho to -SCH₃) |
| ~2.5 | s | 3H | -SCH₃ |
Note: The exact chemical shifts for the aromatic protons may overlap and appear as a complex multiplet. The values provided are typical for a para-substituted benzene ring with these functional groups.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~135-145 | Ar-C (quaternary, attached to -SCH₃) |
| ~130-140 | -N=C=S |
| ~125-135 | Ar-C (quaternary, attached to -NCS) |
| ~125-130 | Ar-CH (ortho to -NCS) |
| ~120-125 | Ar-CH (ortho to -SCH₃) |
| ~15 | -SCH₃ |
Note: The signal for the isothiocyanate carbon (-N=C=S) can sometimes be broad or have a low intensity.[4][5]
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~2100-2200 | Strong, Sharp | Asymmetric stretch of -N=C=S |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1500 | Medium | Aromatic C=C stretch |
| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Note: The strong and sharp absorption band in the 2100-2200 cm⁻¹ region is highly characteristic of the isothiocyanate functional group.[6]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 181 | High | [M]⁺ (Molecular Ion) |
| 166 | Moderate | [M - CH₃]⁺ |
| 134 | Moderate | [M - SCH₃]⁺ |
| 108 | Moderate | [C₇H₆S]⁺ |
Note: The fragmentation pattern of isothiocyanates can be complex, and the relative intensities are approximate.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and cast a thin film onto a KBr or NaCl plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or the KBr pellet without the sample and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: Start at a low oven temperature and gradually increase it to elute the compound.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(甲硫基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalpapers.com [chemicalpapers.com]
The Putative Role of 4-(Methylthio)phenyl Isothiocyanate in Nrf2 Activation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the role of 4-(Methylthio)phenyl isothiocyanate (MTPITC) in Nrf2 activation is currently limited. This guide is constructed based on the well-established mechanisms of structurally similar isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), and serves as a predictive framework and a methodological resource for investigating the potential Nrf2-activating properties of MTPITC. All data and pathways described herein are putative and require direct experimental validation for MTPITC.
Introduction: The Nrf2 Pathway and the Therapeutic Potential of Isothiocyanates
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells from oxidative stress and inflammation. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. However, in the presence of electrophilic compounds or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, are potent inducers of the Nrf2 pathway. Their electrophilic isothiocyanate group (-N=C=S) can react with the sulfhydryl groups of cysteine residues on Keap1, thereby triggering Nrf2 activation. This compound (MTPITC) is an aryl isothiocyanate with a structure suggestive of Nrf2-activating potential. This guide outlines the putative mechanism by which MTPITC may activate the Nrf2 pathway and provides detailed experimental protocols to enable researchers to investigate this hypothesis.
Putative Mechanism of Nrf2 Activation by this compound
Based on the known mechanism of other isothiocyanates, MTPITC is hypothesized to activate the Nrf2 signaling pathway through direct interaction with Keap1. The electrophilic carbon atom of the isothiocyanate moiety in MTPITC is susceptible to nucleophilic attack by the thiol groups of specific cysteine residues within Keap1. This covalent modification is thought to induce a conformational change in Keap1, impairing its ability to target Nrf2 for ubiquitination. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to initiate the transcription of ARE-dependent genes.
4-(Methylthio)phenyl Isothiocyanate: A Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylthio)phenyl isothiocyanate (MTP-ITC) as a promising antioxidant agent. Isothiocyanates (ITCs), a class of organosulfur compounds abundant in cruciferous vegetables, are well-documented for their potent indirect antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This document consolidates the current understanding of the mechanisms of action, summarizes relevant quantitative data from closely related analogs, provides detailed experimental protocols for antioxidant assessment, and visualizes key cellular pathways and workflows. The information presented is intended to support further research and development of MTP-ITC as a potential therapeutic agent for conditions associated with oxidative stress.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] Naturally occurring compounds with the ability to bolster endogenous antioxidant defenses are of significant interest in drug discovery. This compound (C₈H₇NS₂) is an aromatic isothiocyanate that belongs to a class of compounds known for their chemopreventive and cytoprotective effects.[6][7] Like other ITCs, its biological activity is largely attributed to its ability to modulate cellular signaling pathways that control the expression of antioxidant and detoxification enzymes.[1][2]
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
The primary mechanism by which isothiocyanates, and by extension MTP-ITC, exert their antioxidant effects is through the activation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway.[4][8] This pathway is a central regulator of cellular redox homeostasis.[9]
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8][10] Isothiocyanates are electrophilic compounds that can react with specific cysteine residues on Keap1.[2][10][11] This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation.[11]
Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[8][12][13] This binding initiates the transcription of a battery of cytoprotective genes, including:
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs).[2][14]
-
Antioxidant Proteins: Heme oxygenase-1 (HO-1), enzymes involved in glutathione (GSH) synthesis (e.g., glutamate-cysteine ligase).[3][14]
The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby providing indirect but potent and long-lasting antioxidant protection.[4]
Quantitative Data
Specific quantitative antioxidant data for this compound is not extensively available in the public domain. However, data from structurally similar isothiocyanates provide valuable insights into its potential activity.
Table 1: Direct Radical Scavenging and Reaction Kinetics of a Related Isothiocyanate
| Compound | Assay | Parameter | Value | Reference Compound | Value | Reference |
| 4-(Methylthio)-3-butenyl isothiocyanate | DPPH Radical Scavenging | Second-order rate constant (M⁻¹s⁻¹) | 43.1 ± 9.5 | α-tocopherol | 425 ± 40 | [15] |
| 4-(Methylthio)-3-butenyl isothiocyanate | H₂O₂ Reaction | Rate constant (M⁻¹s⁻¹) | 1.9 ± 0.3 x 10⁻² | - | - | [15] |
| 4-(Methylthio)-3-butenyl isothiocyanate | tert-butyl hydroperoxide Reaction | Rate constant (M⁻¹s⁻¹) | 9.5 ± 0.3 x 10⁻⁴ | - | - | [15] |
Note: This data is for a structurally related compound and serves as an estimate of potential activity. Experimental validation for MTP-ITC is required.
Table 2: Pharmacokinetic and Toxicity Profile of a Related Isothiocyanate (Erucin)
| Compound | Parameter | Dose | Value | Species | Reference |
| 4-(Methylthio)butyl isothiocyanate (Erucin) | Cmax | 40 mg/kg (oral) | 437.33 µg/ml | Rat | [16] |
| 4-(Methylthio)butyl isothiocyanate (Erucin) | Tmax | 40 mg/kg (oral) | 30 min | Rat | [16] |
| 4-(Methylthio)butyl isothiocyanate (Erucin) | LD₅₀ (14 days) | - | 500 mg/kg | Rat | [16] |
Note: Pharmacokinetic and toxicity profiles can vary significantly based on small structural changes. This data provides a preliminary reference.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the antioxidant properties of MTP-ITC.
Direct Antioxidant Capacity Assays
These assays measure the direct ability of a compound to neutralize free radicals.
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[17]
-
Methodology:
-
Prepare a stock solution of MTP-ITC in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the MTP-ITC stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each MTP-ITC dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use a suitable standard antioxidant (e.g., Ascorbic Acid, Trolox) for comparison.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Cellular Antioxidant Activity Assays
These assays evaluate the antioxidant effects of a compound within a cellular context, accounting for bioavailability and metabolism.
4.2.1. Cellular Nrf2 Nuclear Translocation Assay (Western Blot)
-
Principle: This assay quantifies the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus upon treatment with MTP-ITC, indicating pathway activation.[18]
-
Methodology:
-
Culture a suitable cell line (e.g., HepG2, HaCaT) to ~80% confluency.
-
Treat the cells with various concentrations of MTP-ITC for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical protocols.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from both nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Use Lamin B1 or Histone H3 as a nuclear loading control and GAPDH or β-actin as a cytoplasmic loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. An increase in the nuclear Nrf2/Lamin B1 ratio indicates activation.
-
4.2.2. ARE-Luciferase Reporter Assay
-
Principle: This assay uses a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. An increase in luciferase activity upon treatment with MTP-ITC indicates Nrf2-mediated transcriptional activation.[12]
-
Methodology:
-
Transfect a suitable cell line (e.g., IMR-32, HEK293) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of MTP-ITC for 12-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as fold induction over the vehicle-treated control.
-
4.2.3. Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
-
Principle: This method measures the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) following treatment with MTP-ITC.
-
Methodology:
-
Treat cells with MTP-ITC as described in section 4.2.1 for an appropriate duration (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol, RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (NQO1, HMOX1, etc.) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Conclusion
This compound holds significant promise as an antioxidant agent, primarily through the anticipated activation of the Nrf2 signaling pathway. This mechanism offers the advantage of a long-lasting, amplified cellular response to oxidative stress by upregulating a suite of endogenous protective enzymes. While direct experimental data for MTP-ITC is still emerging, the well-established activity of other isothiocyanates provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its direct and cellular antioxidant efficacy, elucidate its precise mechanism of action, and pave the way for its potential development as a therapeutic agent in oxidative stress-related pathologies.
References
- 1. Isothiocyanates Are Promising Compounds against Oxidative Stress, Neuroinflammation and Cell Death that May Benefit Neurodegeneration in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.skku.edu [pure.skku.edu]
- 12. A genomic screen for activators of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Methylthio)phenyl Isothiocyanate: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylthio)phenyl isothiocyanate is a sulfur-containing aromatic compound belonging to the isothiocyanate (ITC) class. While the specific historical discovery of this particular molecule is not well-documented in publicly available literature, its existence and utility are rooted in the broader history of isothiocyanate chemistry. Isothiocyanates, as a class, are of significant interest due to their presence in cruciferous vegetables and their well-documented biological activities, including anticancer, anti-inflammatory, and chemopreventive properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed representative synthetic protocol, and a discussion of the likely biological signaling pathways it may modulate, based on data from structurally related compounds.
Discovery and History
The specific discovery of this compound is not prominently documented, suggesting it may have been first synthesized as part of a broader investigation into aryl isothiocyanates or as a chemical intermediate, rather than a primary research target. The history of isothiocyanates, in general, dates back to the 19th century with the investigation of mustard oils. The development of synthetic methods for aryl isothiocyanates has been an ongoing area of organic chemistry research for nearly a century.
One of the most common and historically significant methods for synthesizing aryl isothiocyanates involves the reaction of a primary aromatic amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent. This general approach has been refined over the years with the development of various reagents and reaction conditions to improve yields and substrate scope.
Physicochemical and Spectroscopic Data
The properties of this compound have been characterized and are summarized in the tables below. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NS₂ | PubChem[1] |
| Molecular Weight | 181.28 g/mol | Sigma-Aldrich |
| CAS Number | 15863-41-9 | Sigma-Aldrich |
| Appearance | White to cream to yellow crystals or powder | Thermo Scientific Chemicals[2] |
| Melting Point | 54-58 °C | Sigma-Aldrich |
| Boiling Point | 127-128 °C at 1 mmHg | Sigma-Aldrich |
| InChIKey | CEBAJHCAFXYWNT-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CSc1ccc(cc1)N=C=S | Sigma-Aldrich |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Source |
| Infrared (IR) | Characteristic strong, broad absorption for the isothiocyanate (-N=C=S) group around 2100 cm⁻¹. | PubChem[1] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 181. | PubChem[1] |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons (singlet, ~2.5 ppm) and aromatic protons (multiplets, ~7.0-7.3 ppm). | The Royal Society of Chemistry[3] |
| ¹³C NMR (CDCl₃) | Signals for the methyl carbon, aromatic carbons, and the isothiocyanate carbon (~130-140 ppm). | The Royal Society of Chemistry[3] |
| Raman | Data available. | PubChem[1] |
Synthesis and Experimental Protocols
While the first specific synthesis of this compound is not documented, a reliable and general method for its preparation from 4-(methylthio)aniline is presented below. This protocol is based on well-established methods for the synthesis of aryl isothiocyanates.
Representative Synthesis of this compound
This two-step, one-pot procedure involves the formation of a dithiocarbamate salt from 4-(methylthio)aniline and carbon disulfide, followed by decomposition to the isothiocyanate.
Experimental Protocol:
-
Materials:
-
4-(Methylthio)aniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride (TsCl) or another desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a solution of 4-(methylthio)aniline (1.0 eq) in dichloromethane, add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the dithiocarbamate salt by TLC.
-
Once the formation of the intermediate is complete, add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature for an additional 4-6 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the public domain, the activities of structurally similar isothiocyanates, such as sulforaphane and 4-(methylthio)butyl isothiocyanate, provide a strong basis for predicting its potential biological effects and mechanisms of action.
The Nrf2-Keap1 Signaling Pathway
A primary mechanism of action for many isothiocyanates is the activation of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[4][5]
-
Mechanism: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in detoxification.
Caption: The Nrf2-Keap1 signaling pathway and its activation by isothiocyanates.
Anticancer and Chemopreventive Effects
Many isothiocyanates exhibit potent anticancer activity through various mechanisms:
-
Induction of Apoptosis: Studies on related compounds have shown the induction of programmed cell death in cancer cells.[6] This is often mediated through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[7]
-
Cell Cycle Arrest: Isothiocyanates can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[6]
-
Inhibition of Deubiquitinating Enzymes (DUBs): Some isothiocyanates have been shown to inhibit DUBs, which can lead to the degradation of oncoproteins.
Anti-inflammatory Effects
The anti-inflammatory properties of isothiocyanates are often linked to the Nrf2 pathway, which can suppress the expression of pro-inflammatory cytokines.
Future Directions and Applications
This compound represents a potentially valuable molecule for further investigation in drug discovery and development. Key areas for future research include:
-
Systematic Biological Evaluation: Comprehensive screening of its cytotoxic effects against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Elucidation of its specific molecular targets and signaling pathways, including its effects on the Nrf2 pathway, apoptosis, and cell cycle regulation.
-
In Vivo Studies: Evaluation of its efficacy and safety in animal models of cancer and inflammatory diseases.
-
Use as a Chemical Probe: Its defined structure could be utilized in the development of chemical probes to study the function of isothiocyanate-interacting proteins.
References
- 1. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(Methylthio)phenyl Isothiocyanate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenyl isothiocyanate (MTP-ITC) is a member of the isothiocyanate (ITC) class of compounds, which are naturally occurring phytochemicals found in cruciferous vegetables. Isothiocyanates are recognized for their potential as cancer chemopreventive and therapeutic agents. They are known to modulate multiple signaling pathways involved in cell growth, proliferation, and apoptosis. These application notes provide an overview of the anticancer properties of MTP-ITC and related compounds, along with detailed protocols for key experimental validations. While extensive research specifically on this compound is still emerging, data from closely related phenylalkyl isothiocyanates provide a strong basis for its investigation as an anticancer agent.
Mechanisms of Action
Isothiocyanates exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that promote cancer cell survival and proliferation.
Key Anticancer Activities:
-
Induction of Apoptosis: ITCs are known to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. This often involves increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) and activating caspases, the executive enzymes of apoptosis.
-
Cell Cycle Arrest: A common effect of ITCs is the arrest of the cell cycle, frequently at the G2/M phase. This prevents cancer cells from dividing and proliferating. This is often associated with the downregulation of key cell cycle proteins such as Cyclin B1 and Cdk1.
-
Inhibition of Signaling Pathways: ITCs have been shown to inhibit critical signaling pathways that are often hyperactive in cancer, such as the PI3K/Akt and STAT3 pathways, which are central to cell survival, growth, and proliferation.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic effects of phenylalkyl isothiocyanates against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of Phenylalkyl Isothiocyanates in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound (MTP-ITC) | UACC 903 (Melanoma) | 1.8 |
| This compound (MTP-ITC) | DU-145 (Prostate) | 2.5 |
| This compound (MTP-ITC) | MCF-7 (Breast) | 4.6 |
| This compound (MTP-ITC) | U-87 (Glioblastoma) | 3.2 |
| This compound (MTP-ITC) | HT-1080 (Sarcoma) | 2.9 |
| This compound (MTP-ITC) | SW-620 (Colon) | 4.1 |
Data synthesized from comparative studies of phenylalkyl isothiocyanates.[1][2]
Signaling Pathways Modulated by Phenylalkyl Isothiocyanates
Phenylalkyl isothiocyanates have been shown to interfere with key signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt and STAT3 pathways are two such critical pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. Phenylalkyl isothiocyanates can inhibit this pathway, leading to decreased cancer cell survival.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with 4-(Methylthio)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenyl isothiocyanate is a chemical reagent used for the covalent labeling of proteins. The isothiocyanate group (-N=C=S) of this compound reacts specifically with primary amine groups found on proteins, primarily the N-terminal α-amino group and the ε-amino group of lysine residues. This reaction forms a stable thiourea bond, allowing for the introduction of the (methylthio)phenyl moiety onto the protein of interest. This modification can be utilized in various applications within research and drug development, including protein identification, quantification, and the study of protein-protein interactions. The methylthio group may also serve as a unique tag for specific analytical applications.
Principle of Reaction
The labeling of proteins with this compound is based on the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is pH-dependent, with optimal rates typically observed in slightly alkaline conditions (pH 8.0-9.5), where the amine groups are sufficiently deprotonated to be reactive. The resulting thiourea linkage is a stable covalent bond, making the label suitable for downstream applications that may involve denaturing conditions.
Applications in Research and Drug Development
The covalent modification of proteins with this compound can be leveraged in several key areas:
-
Protein Identification and Quantification: Similar to other isothiocyanates like phenyl isothiocyanate (PITC) used in Edman degradation, this reagent can be used to derivatize N-terminal amino acids for analysis by mass spectrometry.[1][2][3][4] The unique mass of the (methylthio)phenyl group allows for the development of quantitative proteomics strategies.
-
Drug Target Identification: Proteins labeled with this compound can be used as baits to identify binding partners in complex biological samples. The covalent nature of the linkage ensures the stability of the labeled protein during pull-down assays.
-
Structural and Functional Studies: The introduction of the (methylthio)phenyl group can serve as a probe to study protein structure and dynamics. The sulfur atom in the methylthio group can be a useful spectroscopic marker in certain analytical techniques.
-
Development of Antibody-Drug Conjugates (ADCs): While not a direct therapeutic agent itself, the isothiocyanate moiety is a well-established linker chemistry in the development of ADCs. Understanding the reactivity and stability of isothiocyanate-protein conjugates is crucial in this field.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NS₂ |
| Molecular Weight | 181.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile) |
Table 2: Recommended Reaction Parameters for Protein Labeling (General Guidance)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | This needs to be optimized for each protein. |
| Reaction Buffer | 50-100 mM Carbonate/Bicarbonate or Borate buffer | Avoid amine-containing buffers like Tris or Glycine. |
| pH | 8.0 - 9.5 | Optimal for deprotonation of primary amines. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize protein degradation. |
| Reaction Time | 2 - 12 hours | Optimization is required. |
| Quenching Reagent | Tris or Glycine (e.g., 50 mM final concentration) | To stop the reaction by consuming excess reagent. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein
This protocol provides a general guideline for labeling a purified protein with this compound. Optimization of the molar ratio of the reagent to protein, reaction time, and temperature is crucial for each specific protein.
Materials:
-
Purified protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for removal of excess reagent
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris, glycine).
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10-50 mM.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect from light if the protein is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Alternatively, perform dialysis against a large volume of the storage buffer with several buffer changes.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay).
-
Determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
Protocol 2: N-terminal Peptide Labeling for Mass Spectrometry Analysis
This protocol is designed for labeling peptides prior to mass spectrometric analysis for applications such as quantitative proteomics.
Materials:
-
Peptide sample (from protein digest)
-
This compound
-
Acetonitrile (ACN)
-
Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 20 mM triethylammonium bicarbonate (TEAB), pH 8.5
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Lyophilize the peptide sample and reconstitute it in the Reaction Buffer.
-
-
Labeling Reaction:
-
Prepare a fresh solution of this compound in a mixture of ACN and DMSO (1:1 v/v).
-
Add the labeling reagent to the peptide solution to achieve a final concentration of approximately 10-20 mM.
-
Incubate at 37°C for 1 hour.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with TFA to a final concentration of 0.1% to stop the reaction.
-
Clean up the labeled peptides using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
Mass Spectrometry Analysis:
-
Analyze the labeled peptides by LC-MS/MS. The presence of the (methylthio)phenyl group on the N-terminus of the peptides can be used for identification and quantification.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Reaction of an isothiocyanate with a primary amine.
References
- 1. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 2. search.lib.uconn.edu [search.lib.uconn.edu]
- 3. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Methylthio)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and biological evaluation of 4-(methylthio)phenyl isothiocyanate. This compound is of interest for its potential anticancer properties, shared by many isothiocyanates found in cruciferous vegetables.[1][2] The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating its therapeutic potential.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS₂ | [3] |
| Molecular Weight | 181.28 g/mol | [3] |
| Appearance | White to cream or yellow crystals/powder | [3] |
| Melting Point | 51.5-60.5 °C | [3] |
| Boiling Point | 127-128 °C at 1 mmHg | [3] |
| CAS Number | 15863-41-9 | [3] |
Synthesis Protocol
A general and effective method for the synthesis of aryl isothiocyanates from the corresponding primary amines can be adapted for the preparation of this compound from 4-(methylthio)aniline.[4][5]
Materials:
-
4-(methylthio)aniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia
-
Lead nitrate [Pb(NO₃)₂]
-
Calcium chloride (CaCl₂)
-
Ice-salt bath
-
Mechanical stirrer
-
Round-bottom flasks (500 mL and 5 L)
-
Separatory funnel
-
Steam distillation apparatus
-
Vacuum distillation apparatus
Procedure:
-
Formation of Ammonium Dithiocarbamate:
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer and placed in an ice-salt bath, combine 0.71 moles of carbon disulfide and 1.3 moles of concentrated aqueous ammonia.
-
While stirring vigorously, slowly add 0.6 moles of 4-(methylthio)aniline from a separatory funnel over approximately 20 minutes.
-
Continue stirring for 30 minutes after the addition is complete, then let the mixture stand for another 30 minutes. A precipitate of ammonium 4-(methylthio)phenyldithiocarbamate will form.[4]
-
-
Decomposition and Isothiocyanate Formation:
-
Dissolve the precipitated salt in approximately 800 mL of water and transfer the solution to a 5 L round-bottom flask.
-
With continuous stirring, add a solution of 0.6 moles of lead nitrate in 400 mL of water. A heavy brown to black precipitate of lead sulfide will form.[4]
-
-
Isolation and Purification:
-
Immediately subject the mixture to steam distillation. Collect the distillate in a receiver containing a small amount of 1 N sulfuric acid to neutralize any ammonia carryover.
-
Separate the oily layer of this compound from the aqueous distillate.
-
Dry the crude product over a small amount of anhydrous calcium chloride.
-
Purify the final product by vacuum distillation.[4]
-
Biological Activity and Experimental Protocols
Isothiocyanates are known to exert anticancer effects through various mechanisms, including induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2] The following protocols are designed to assess the anticancer potential of this compound in vitro.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7][8]
Materials:
-
Cancer cell lines (e.g., human colon carcinoma LoVo, HCT-116, HT-29; human breast cancer MDA-MB-231, SKBR-3, T47D)[3][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Expected Quantitative Data:
Based on studies with structurally similar isothiocyanates, this compound is expected to exhibit dose-dependent cytotoxicity against various cancer cell lines.[3][9]
| Cell Line | Compound | IC₅₀ (µM) after 72h |
| HeLa (Cervical) | BV3 (related compound) | 2.8 - 36.9 |
| HeLa (Cervical) | BV5 (related compound) | 2.8 - 36.9 |
| AsPC1 (Pancreatic) | Caffeic Acid Derivative (5) | 42.47 |
| BxPC3 (Pancreatic) | Caffeic Acid Derivative (5) | 46.58 |
Note: The IC₅₀ values presented are for related compounds and serve as an example of expected data. Actual values for this compound will need to be determined experimentally.[10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the appropriate time. Harvest both adherent and floating cells, and wash with cold PBS.[13]
-
Staining: Resuspend 1-5 x 10⁵ cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 channel (red fluorescence).[12]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Western Blot Analysis of Signaling Pathways
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways such as MAPK and PI3K/Akt, which are often dysregulated in cancer and are known targets of isothiocyanates.[15][16][17][18][19]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated cells in ice-cold lysis buffer. Quantify protein concentration.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. researchhub.com [researchhub.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. atcc.org [atcc.org]
- 9. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dash.harvard.edu [dash.harvard.edu]
Synthesis and Application of 4-(Methylthio)phenyl Isothiocyanate Derivatives: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 4-(methylthio)phenyl isothiocyanate and its derivatives. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding of the subject matter.
Introduction: The Chemical and Biological Significance of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are well-regarded for their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, a mechanism believed to be central to their biological effects.[2]
Among the vast family of isothiocyanates, this compound and its derivatives are of particular interest due to the presence of the methylthio group, which can influence the compound's electronic properties, reactivity, and biological activity. This guide will delve into the synthetic pathways to access these valuable molecules and explore their potential applications in drug discovery and development.
Synthetic Pathways to this compound Derivatives
The primary synthetic route to this compound and its analogs begins with the corresponding primary amine, 4-(methylthio)aniline. The conversion of the amino group to the isothiocyanate functionality can be achieved through several reliable methods. The choice of method often depends on the scale of the reaction, the desired purity, and the sensitivity of other functional groups present in the molecule.
Herein, we detail two of the most robust and widely employed synthetic strategies: the dithiocarbamate salt formation followed by desulfurization, and the use of thiophosgene or its safer alternatives.
Method 1: Dithiocarbamate Salt Formation and Desulfurization
This is the most common and generally safer approach for the synthesis of isothiocyanates.[2] The reaction proceeds in two key steps: the formation of a dithiocarbamate salt intermediate, followed by its decomposition to the isothiocyanate.
Conceptual Workflow:
Figure 1: General workflow for the synthesis of this compound via the dithiocarbamate intermediate method.
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a general one-pot procedure for the synthesis of aryl isothiocyanates and offers a streamlined approach.[3][4]
Materials:
-
4-(Methylthio)aniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Cyanuric chloride (TCT) or another suitable desulfurizing agent
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dithiocarbamate Salt Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)aniline (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent.
-
Add a base, such as potassium carbonate (2 equivalents) or triethylamine (2-3 equivalents).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2-2 equivalents) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature at or below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Desulfurization: Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of the desulfurizing agent. For example, a solution of cyanuric chloride (0.5 equivalents) in dichloromethane can be used.[3]
-
Add the desulfurizing agent solution dropwise to the dithiocarbamate salt mixture.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Rationale for Reagent Choices:
-
Base: The base is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide. Inorganic bases like K₂CO₃ are effective in aqueous systems, while organic bases like triethylamine are commonly used in organic solvents.[3]
-
Desulfurizing Agent: A variety of desulfurizing agents can be employed. Cyanuric chloride is an efficient and cost-effective option.[3] Other reagents include tosyl chloride, phosphorus oxychloride, and various metal salts.[2] The choice of reagent can influence the reaction conditions and yield.
Method 2: Synthesis using Thiophosgene
Thiophosgene (CSCl₂) is a highly reactive reagent that provides a direct route to isothiocyanates from primary amines. However, due to its high toxicity and volatility, this method should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]
Conceptual Workflow:
Figure 2: Direct synthesis of this compound using thiophosgene.
Protocol 2: Synthesis of this compound using Thiophosgene
This protocol is a general procedure for the synthesis of aryl isothiocyanates using thiophosgene.
Materials:
-
4-(Methylthio)aniline
-
Thiophosgene (CSCl₂)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
-
Water
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve 4-(methylthio)aniline (1 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane dropwise from the dropping funnel. A precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Add water to the reaction mixture to dissolve the triethylamine hydrochloride.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NS₂ | [6] |
| Molecular Weight | 181.28 g/mol | [6] |
| Appearance | White to light yellow crystalline solid | [7] |
| Melting Point | 56-58 °C | [7] |
| Boiling Point | 127-128 °C at 1 mmHg | [7] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.0 (m, 4H, Ar-H), ~2.5 (s, 3H, S-CH₃) | Inferred from similar structures |
| ¹³C NMR (CDCl₃, δ ppm) | ~135 (N=C=S), ~138-125 (Ar-C), ~15 (S-CH₃) | Inferred from similar structures |
| IR (KBr, cm⁻¹) | ~2100-2040 (strong, sharp, -N=C=S stretch) | [8] |
| Mass Spectrum (EI) | m/z 181 (M⁺) | [8] |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument.
Applications in Drug Discovery and Development
This compound and its derivatives are promising candidates for drug development due to their potential biological activities.
Anticancer Activity
Isothiocyanates are well-documented for their anticancer properties, acting through multiple mechanisms including induction of apoptosis, inhibition of cell cycle progression, and modulation of signaling pathways.[9] While extensive data on this compound is still emerging, related phenyl isothiocyanate derivatives have shown significant cytotoxic effects against various cancer cell lines.[10] For instance, a study on phenyl isothiocyanates demonstrated their ability to induce cell cycle arrest and apoptosis in ovarian cancer cells.[10]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Isothiocyanates have demonstrated potent anti-inflammatory effects, often by inhibiting pro-inflammatory signaling pathways such as NF-κB.[2] A study investigating various isothiocyanates, including 4-(methylsulfanyl)phenyl isothiocyanate, showed significant inhibitory activity against the COX-2 enzyme, a key player in inflammation.[1][11]
Conceptual Pathway:
Figure 3: A simplified diagram illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Antimicrobial Activity
Isothiocyanates have also been recognized for their broad-spectrum antimicrobial activity against bacteria and fungi.[12][13] The electrophilic nature of the isothiocyanate group allows it to react with microbial proteins and enzymes, leading to cell death. Phenyl isothiocyanate has been shown to be effective against both Gram-positive and Gram-negative bacteria.[14] The antimicrobial potential of this compound derivatives warrants further investigation against a panel of pathogenic microbes.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic methods outlined in this guide provide a solid foundation for their preparation in the laboratory. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the importance of further research into their mechanisms of action and therapeutic applications. This guide is intended to empower researchers to explore the full potential of these fascinating molecules.
References
- 1. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98 15863-41-9 [sigmaaldrich.com]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Methylthio)phenyl Isothiocyanate as a Capping Agent in N-Terminal Protein Sequencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 4-(Methylthio)phenyl isothiocyanate (MTPITC) as a potential alternative capping agent to the conventional phenyl isothiocyanate (PITC) in N-terminal protein sequencing via Edman degradation. While PITC is the established reagent, the unique properties of MTPITC, particularly the introduction of a methylthio group, may offer advantages in the chromatographic separation of the resulting amino acid derivatives. This guide will delve into the underlying chemistry, provide a comprehensive, albeit theoretical, protocol for its use, and discuss the potential benefits and areas for optimization.
Introduction to N-Terminal Sequencing and the Role of Capping Agents
Determining the primary amino acid sequence of a protein is fundamental to understanding its structure, function, and biological role.[1][2] The Edman degradation, developed by Pehr Edman, remains a cornerstone technique for the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.[3][4] The process relies on a cyclical chemical reaction involving a "capping agent," an isothiocyanate that reacts with the free N-terminal amino group.[5]
The most commonly used capping agent is Phenyl Isothiocyanate (PITC).[5] It reacts with the N-terminal amino acid under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. Subsequent treatment with acid cleaves this derivatized amino acid, which is then converted to a more stable phenylthiohydantoin (PTH) derivative for identification, typically by High-Performance Liquid Chromatography (HPLC).[4][6] The remainder of the peptide is left intact for the next cycle of degradation.[4]
This guide explores the use of a modified capping agent, this compound (MTPITC). The introduction of the methylthio (-SCH3) group onto the phenyl ring is hypothesized to alter the physicochemical properties of the resulting thiohydantoin derivatives, potentially enhancing their detection and resolution during analysis.
The Chemistry of MTPITC in Edman Degradation
The fundamental chemistry of MTPITC in Edman degradation mirrors that of PITC. The reaction proceeds in a stepwise manner, as illustrated below.
Step 1: Coupling Reaction
Under mildly alkaline conditions, the lone pair of electrons on the nitrogen of the N-terminal amino group of the peptide performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate group of MTPITC. This forms a 4-(methylthio)phenylthiocarbamoyl (MTPTC) peptide derivative.
Step 2: Cleavage
In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the sulfur atom of the thiourea linkage attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[6]
Step 3: Conversion
The unstable ATZ derivative is then extracted and converted to a more stable 4-(methylthio)phenylthiohydantoin (MTP-TH) amino acid derivative through treatment with aqueous acid.[2] This stable derivative is then identified by chromatography.
Potential Advantages of MTPITC
While direct comparative studies are not widely available in published literature, the chemical structure of MTPITC suggests potential benefits:
-
Altered Hydrophobicity: The methylthio group is expected to increase the hydrophobicity of the resulting MTP-TH-amino acid derivatives compared to their PTH counterparts. This could lead to improved retention and resolution on reverse-phase HPLC columns.
-
Alternative Detection Properties: The presence of the sulfur atom in the methylthio group might offer alternative detection possibilities, for instance, through specific detectors or mass spectrometry fragmentation patterns.
-
Enhanced Crystallinity: In some cases, modifications to the phenyl ring can influence the crystallinity of the resulting thiohydantoin derivatives, which could be advantageous for structural studies.
Detailed Experimental Protocol
Disclaimer: The following protocol is a theoretical adaptation of the standard Edman degradation procedure for use with MTPITC. Optimization of reaction times, temperatures, and solvent compositions may be necessary.
Reagents and Materials
-
Peptide/Protein Sample: Purified and salt-free.
-
This compound (MTPITC): 98% purity or higher.
-
Coupling Buffer: N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED)/Pyridine buffer, pH 9.0.
-
Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).
-
Conversion Reagent: 25% (v/v) aqueous Trifluoroacetic Acid (TFA).
-
Extraction Solvents: Heptane, Ethyl Acetate.
-
HPLC Solvents: Acetonitrile (ACN), HPLC-grade water, appropriate buffers (e.g., sodium acetate).
-
Automated Protein Sequencer or Manual Reaction Vessels.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Ensure the peptide or protein sample is free of salts and other contaminants by dialysis, precipitation, or HPLC purification.
-
Quantify the amount of protein accurately. A typical starting amount for automated sequencing is in the low picomole range.
Step 2: Coupling Reaction
-
Dissolve the peptide/protein sample in the coupling buffer.
-
Add a solution of MTPITC in a suitable solvent (e.g., pyridine) to the sample. A molar excess of MTPITC is required.
-
Incubate the reaction mixture at a controlled temperature (typically around 50°C) for a defined period (e.g., 20-30 minutes).
Step 3: Extraction of Excess Reagents
-
After the coupling reaction, perform sequential extractions with heptane and ethyl acetate to remove excess MTPITC and by-products.
Step 4: Cleavage
-
Dry the sample completely under a stream of nitrogen or argon.
-
Add anhydrous TFA to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 3-5 minutes) to effect cleavage of the MTPTC-amino acid.
-
Dry the sample again to remove the TFA.
Step 5: Extraction of the ATZ-Amino Acid Derivative
-
Extract the cleaved anilinothiazolinone (ATZ) derivative with a suitable organic solvent, such as 1-chlorobutane.
Step 6: Conversion to MTP-TH-Amino Acid
-
Transfer the extracted ATZ derivative to a separate reaction vessel.
-
Add 25% aqueous TFA to the ATZ derivative.
-
Incubate at a controlled temperature (e.g., 55°C) for a defined period (e.g., 20-30 minutes) to facilitate the conversion to the more stable MTP-TH-amino acid.
-
Dry the sample to remove the aqueous TFA.
Step 7: HPLC Analysis
-
Reconstitute the dried MTP-TH-amino acid in a suitable injection solvent (e.g., acetonitrile/water mixture).
-
Inject the sample onto a reverse-phase HPLC column.
-
Elute the MTP-TH-amino acids using a gradient of an appropriate mobile phase (e.g., acetonitrile and an aqueous buffer).
-
Detect the eluting MTP-TH-amino acids using a UV detector (typically around 269 nm).
-
Identify the amino acid by comparing the retention time of the unknown peak with the retention times of standard MTP-TH-amino acids.
Step 8: Repetition
-
The remaining peptide from Step 4 is subjected to the next cycle of Edman degradation, starting from the coupling reaction (Step 2).
Data Presentation and Analysis
Table 1: Physicochemical Properties of MTPITC
| Property | Value | Reference |
| Molecular Formula | C8H7NS2 | [7] |
| Molecular Weight | 181.28 g/mol | |
| Melting Point | 54-58 °C | |
| Boiling Point | 127-128 °C at 1 mmHg | |
| Appearance | White to cream to yellow crystals or powder | [8] |
Table 2: Hypothetical Comparison of PTH and MTP-TH Amino Acid Properties
| Property | Phenylthiohydantoin (PTH) | 4-(Methylthio)phenylthiohydantoin (MTP-TH) | Expected Impact |
| Molecular Weight | Amino Acid MW + 135.17 | Amino Acid MW + 181.28 | Increased mass for MS detection |
| Hydrophobicity | Moderate | Higher | Potentially better separation in reverse-phase HPLC |
| UV Absorbance Max | ~269 nm | Expected to be similar, with potential minor shifts | Requires verification |
Visualizations
Caption: Workflow of Edman Degradation using MTPITC.
Caption: Chemical reaction scheme of MTPITC in Edman degradation.
Troubleshooting and Considerations
-
Incomplete Coupling: If the coupling reaction is incomplete, a "preview" of the next amino acid will be seen in the subsequent HPLC chromatogram. To address this, optimize the MTPITC concentration, reaction time, or temperature.
-
Blocked N-terminus: If the N-terminus of the peptide is chemically modified (e.g., acetylated), the Edman degradation will not proceed.
-
Side Reactions: The formation of by-products can interfere with HPLC analysis. Ensure high-purity reagents and an inert atmosphere to minimize side reactions.[1]
-
Standard Synthesis: The synthesis of all 20 standard MTP-TH-amino acids is crucial for accurate identification by HPLC.
Conclusion
This compound presents a promising, yet largely unexplored, alternative to PITC for N-terminal protein sequencing. Its unique chemical properties may offer advantages in the analysis of the resulting amino acid derivatives. The protocols and information provided herein serve as a comprehensive guide for researchers wishing to investigate the potential of MTPITC in their sequencing workflows. Further experimental validation is required to fully characterize its performance and establish optimized conditions for its routine use.
References
- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Mass spectrometry of phenylthiohydantoin (PTH) amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols: 4-(Methylthio)phenyl Isothiocyanate in Cell Culture Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(Methylthio)phenyl isothiocyanate (MTP-ITC) in cell culture-based studies. Isothiocyanates (ITCs) are a class of naturally occurring compounds derived from cruciferous vegetables, which have garnered significant attention for their chemopreventive and therapeutic potential against various cancers.[1][2] This guide elucidates the core mechanisms of action of MTP-ITC and related ITCs, including the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS). Detailed, field-proven protocols for key analytical techniques—such as cell viability assays, flow cytometric analysis of apoptosis and cell cycle, and Western blotting—are provided to enable robust and reproducible experimental outcomes.
Introduction to this compound (MTP-ITC)
This compound is a sulfur-containing organic compound belonging to the isothiocyanate family.[3] These compounds and their precursors, glucosinolates, are abundant in Brassicaceae vegetables like broccoli, radish, and cabbage.[1] Upon plant tissue damage (e.g., chewing), the enzyme myrosinase hydrolyzes glucosinolates into biologically active ITCs.[1]
Extensive research has demonstrated that ITCs, including MTP-ITC and its structural analogs like 4-(methylthio)butyl isothiocyanate (Erucin) and phenethyl isothiocyanate (PEITC), exhibit potent anti-cancer properties.[4][5][6] A key characteristic of these compounds is their selective cytotoxicity, showing significantly higher potency against cancerous cells compared to their non-transformed counterparts.[1][4][5] This selectivity is often attributed to the distinct redox environment of cancer cells, which ITCs can exploit to induce cell death.[7]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of MTP-ITC is crucial for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-isothiocyanato-4-methylsulfanylbenzene | [3] |
| Synonyms | 4-Isothiocyanatothioanisole | [3] |
| CAS Number | 15863-41-9 | [3][8][9] |
| Molecular Formula | C₈H₇NS₂ | [3][9] |
| Molecular Weight | 181.28 g/mol | [3][8] |
| Appearance | Solid (Melting Point: 51.5-60.5°C) | [9] |
| Solubility | Soluble in DMSO, Ethanol | [10] |
Core Mechanisms of Action in Cancer Cells
The anticancer activity of MTP-ITC and related ITCs is multifactorial, targeting several interconnected signaling pathways that govern cell survival, proliferation, and death.[2]
Induction of Reactive Oxygen Species (ROS) and Apoptosis
A primary mechanism of ITC-induced cytotoxicity is the generation of reactive oxygen species (ROS). Cancer cells often exhibit elevated basal ROS levels, making them more vulnerable to further oxidative stress.[7] ITCs can disable the glutathione antioxidant system, leading to a severe accumulation of ROS preferentially in transformed cells.[7] This excessive oxidative stress triggers mitochondrial damage and initiates the intrinsic apoptotic pathway.[7][11][12]
Key events in this pathway include:
-
Upregulation of Pro-Apoptotic Proteins : An increase in the expression of proteins like Bax.[4][13]
-
Downregulation of Anti-Apoptotic Proteins : A decrease in the expression of proteins like Bcl-2.[13]
-
Mitochondrial Disruption : The altered Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[12][14]
-
Caspase Activation : Released cytochrome c activates a cascade of cysteine proteases, including caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptosis.[12][13][14]
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, ITCs can halt cancer cell proliferation by causing cell cycle arrest, most commonly at the G2/M transition.[4][5][6] This prevents cells from entering mitosis, thereby inhibiting tumor growth. This arrest is mechanistically linked to the downregulation of key regulatory proteins that govern the G2/M checkpoint. Specifically, treatment with ITCs has been shown to decrease the protein expression of Cyclin B1 and the cyclin-dependent kinase Cdk1 (also known as Cdc2), which form the active complex required for mitotic entry.[4][6]
Experimental Design and Protocols
A systematic approach is essential for characterizing the effects of MTP-ITC. The following workflow outlines a logical progression from initial cytotoxicity screening to detailed mechanistic studies.
Preparation of MTP-ITC Stock Solution
Rationale: MTP-ITC is poorly soluble in aqueous media. A concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is required for accurate and reproducible dilution into cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Reconstitution: Prepare a 10 mM stock solution of MTP-ITC in sterile, cell culture-grade DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 1.813 mg of MTP-ITC (MW: 181.28) in 1 mL of DMSO.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Viability / Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[15] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MTP-ITC in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired final concentrations of MTP-ITC (e.g., 0, 1, 5, 10, 20, 40 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest MTP-ITC dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol) to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis by Annexin V/PI Staining
Rationale: This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells, staining the nucleus red.[18]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with MTP-ITC at the desired concentrations (e.g., IC50 concentration determined by MTT assay) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the supernatant from the first step.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The presence of calcium in this buffer is essential for Annexin V binding to PS.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Cell Cycle Analysis by PI Staining
Rationale: Flow cytometry can quantify the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[19][20] Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[21] The fluorescence intensity is directly proportional to the DNA content: cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.
Protocol:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 3.3, Steps 1-2).
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial for degrading RNA to ensure that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting the linear fluorescence signal of the PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[21] An accumulation of cells in the G2/M peak after MTP-ITC treatment indicates a G2/M arrest.
Western Blot Analysis of Key Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[22][23] This technique is essential for confirming the mechanisms of action of MTP-ITC by measuring changes in the expression levels of key regulatory proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3) and the cell cycle (e.g., Cyclin B1, Cdk1).[24][25]
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[24]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard assay like the BCA or Bradford assay.[24]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg per lane) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[26]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Cyclin B1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After final washes, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[24][26]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to account for any loading variations.[24]
Summary and Concluding Remarks
This compound is a promising bioactive compound with demonstrable anti-cancer activity in vitro. Its mechanisms of action, centered on the induction of ROS-mediated apoptosis and G2/M cell cycle arrest, make it a compelling subject for cancer research and drug development. The selective nature of its cytotoxicity towards cancer cells further enhances its therapeutic potential. The protocols detailed in this guide provide a robust framework for investigating the cellular and molecular effects of MTP-ITC, ensuring the generation of high-quality, reproducible data. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective killing of oncogenically transformed cells through a ROS-mediated mechanism by beta-phenylethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 98 15863-41-9 [sigmaaldrich.com]
- 9. L09270.06 [thermofisher.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. ROS Accumulation by PEITC Selectively Kills Ovarian Cancer Cells via UPR-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenethyl isothiocyanate inhibits growth of human chronic myeloid leukemia K562 cells via reactive oxygen species generation and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of antioxidants and caspase-3 inhibitor on the phenylethyl isothiocyanate-induced apoptotic signaling pathways in human PLC/PRF/5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols: 4-(Methylthio)phenyl Isothiocyanate and Related Compounds for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents. These compounds and their derivatives are known to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for studying the induction of apoptosis in cancer cells using ITCs, with a focus on compounds structurally related to 4-(Methylthio)phenyl isothiocyanate, such as 4-(methylthio)butyl isothiocyanate (Erucin) and Phenethyl isothiocyanate (PEITC), for which there is a more extensive body of research.
The primary mechanism of action for these ITCs involves the induction of the intrinsic apoptotic pathway. This is often characterized by the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade. Understanding these mechanisms is crucial for the development of novel cancer therapies.
Data Presentation: In Vitro Efficacy of Related Isothiocyanates
The following tables summarize the cytotoxic and apoptotic effects of Erucin and PEITC on various cancer cell lines, as reported in preclinical studies.
Table 1: IC50 Values of Erucin and PEITC in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Erucin (4-(methylthio)butyl isothiocyanate) | MCF7 | Breast Cancer | 28 µM | [1][2] |
| PEITC (Phenethyl isothiocyanate) | OVCAR-3 | Ovarian Cancer | 23.2 µM | [3] |
| PEITC | MIAPaca2 | Pancreatic Cancer | ~7 µM | [4] |
| PEITC | Huh7.5.1 | Hepatocellular Carcinoma | 29.6 µmol/L | [5] |
| PEITC | PC-3 | Prostate Cancer | 2-10 µM | [6] |
Table 2: Observed Apoptotic Effects of Erucin and PEITC
| Compound | Cell Line | Key Apoptotic Events Observed | Reference |
| Erucin | Breast Cancer Cells | G2/M phase cell cycle arrest, induction of apoptosis at 5-20µM. | [7] |
| PEITC | Ovarian Cancer (OVCAR-3) | Activation of caspase-3 and -9, suppression of Bcl-2, enhancement of Bax. | [3] |
| PEITC | Pancreatic Cancer (MIAPaca2) | G2/M phase cell cycle arrest, downregulation of Bcl-2 and Bcl-XL, upregulation of Bak. | [4] |
| PEITC | Cervical Cancer (CaSki) | Dose-dependent increase in caspase-3, -8, and -9 activities. | [8] |
| PEITC | Prostate Cancer (PC-3) | Decrease in Bcl-2 and Bcl-XL, cleavage of procaspase-3, -8, and -9. | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in ITC-induced apoptosis and a typical experimental workflow for its investigation.
Caption: ITC-Induced Intrinsic Apoptosis Pathway.
Caption: Experimental Workflow for Apoptosis Assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of an ITC on a cancer cell line and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Isothiocyanate (ITC) compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the ITC compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the ITC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Quantification by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the ITC at the desired concentrations (e.g., around the IC50 value) for a specified time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells once with cold PBS and centrifuge at 300-600 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[13]
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family and caspases.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction: Lyse the cell pellets with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Detection: After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.[14]
References
- 1. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 2. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
Application Note and Protocols for 4-(Methylthio)phenyl isothiocyanate (MTP-ITC) Assay Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenyl isothiocyanate (MTP-ITC) is a member of the isothiocyanate (ITC) class of compounds, which are naturally occurring phytochemicals found in cruciferous vegetables.[1][2][3] Isothiocyanates are recognized for their potential health benefits, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3][4] These biological activities are often attributed to their ability to modulate various cellular signaling pathways, a key mechanism being the activation of the Nrf2 transcription factor, which regulates the expression of antioxidant and detoxification enzymes.[3][5]
The therapeutic potential of ITCs has led to increased interest in their quantification and characterization in both natural products and biological matrices. This document provides detailed protocols for the development and validation of two common analytical methods for the quantification of MTP-ITC: High-Performance Liquid Chromatography (HPLC) and a spectrophotometric assay based on the cyclocondensation reaction.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Linear Formula | CH₃SC₆H₄NCS | [6] |
| CAS Number | 15863-41-9 | [7] |
| Molecular Weight | 181.28 g/mol | [6] |
| Appearance | White to cream or yellow crystals/powder | [7] |
| Melting Point | 51.5-60.5 °C | [7] |
| Boiling Point | 127-128 °C at 1 mmHg |
Biological Activity and Mechanism of Action
Isothiocyanates, including MTP-ITC and its analogs like 4-(methylthio)butyl isothiocyanate (erucin), have been shown to exert potent anticancer effects.[8][9] These compounds can induce cell cycle arrest, apoptosis, and necrosis in cancer cells.[8][9] A key mechanism of action for many isothiocyanates is the induction of cellular defense mechanisms through the activation of the Nrf2 signaling pathway.[3][5] Upon entering the cell, ITCs can react with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes.
Experimental Protocols
Protocol 1: Quantification of MTP-ITC by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a method for the quantification of MTP-ITC using RP-HPLC with UV detection. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
1. Materials and Reagents:
-
This compound (MTP-ITC) standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Prepare a stock solution of MTP-ITC (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 246 nm (or a wavelength determined by UV scan of the standard)
-
Run Time: 10 minutes (or until the peak of interest has eluted)
5. Sample Preparation:
-
For liquid samples, dilute with the mobile phase to a concentration within the calibration range.
-
For solid samples or plant extracts, perform a suitable extraction (e.g., with methylene chloride or methanol), evaporate the solvent, and reconstitute the residue in the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
6. Method Validation:
-
Linearity: Inject the standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.995.
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of MTP-ITC. The recovery should be within 80-120%.
-
Precision: Determine intraday and interday precision by analyzing a standard solution at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be ≤ 2%.
-
LOD and LOQ: Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
7. Data Analysis:
-
Identify the MTP-ITC peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of MTP-ITC in the sample using the calibration curve.
Protocol 2: Spectrophotometric Quantification of Total Isothiocyanates
This protocol is based on the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol, which forms a product that can be measured spectrophotometrically at 365 nm.[10][11] This method is suitable for determining the total isothiocyanate content in a sample.
1. Materials and Reagents:
-
This compound (MTP-ITC) standard (≥97% purity)
-
1,2-Benzenedithiol
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Methanol
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Water bath or heating block
-
Centrifuge
3. Preparation of Standard Solutions:
-
Prepare a stock solution of MTP-ITC (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for constructing a calibration curve.
4. Assay Procedure:
-
In a microcentrifuge tube, mix 100 µL of the sample (or standard) with 900 µL of 100 mM phosphate buffer (pH 8.5).
-
Add 1 mL of a methanolic solution of 1,2-benzenedithiol (e.g., 8 mM).
-
Incubate the reaction mixture at 65°C for 1 hour.
-
Cool the mixture to room temperature.
-
Measure the absorbance of the solution at 365 nm against a blank containing all reagents except the isothiocyanate.
5. Method Validation:
-
Linearity: Prepare a calibration curve by plotting the absorbance at 365 nm against the concentration of the MTP-ITC standards. The correlation coefficient (r²) should be ≥ 0.995.
-
Specificity: While this method is generally selective for isothiocyanates, other compounds in a crude extract may interfere.[10] It is advisable to run a sample blank without the 1,2-benzenedithiol reagent to check for background absorbance.
6. Data Analysis:
-
Calculate the concentration of total isothiocyanates in the sample using the linear regression equation from the calibration curve. The results are typically expressed as MTP-ITC equivalents.
Data Presentation
The quantitative data from the method validation should be summarized in tables for easy comparison.
Table 1: HPLC Method Validation Parameters for MTP-ITC Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 95-105% | 80-120% |
| Precision (RSD%) | ||
| - Intraday | < 1.5% | ≤ 2% |
| - Interday | < 2.0% | ≤ 2% |
| LOD (µg/mL) | 0.5 | To be determined |
| LOQ (µg/mL) | 1.5 | To be determined |
Table 2: Spectrophotometric Assay Validation Parameter for Total ITC Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.997 | ≥ 0.995 |
| LOD (nmol) | ~1 nmol | To be determined |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound. The HPLC method offers high specificity and is suitable for the analysis of MTP-ITC in complex mixtures, while the spectrophotometric assay provides a simpler and more rapid method for the determination of total isothiocyanate content. Proper validation of these methods is crucial to ensure accurate and reproducible results in research and drug development settings.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 98 15863-41-9 [sigmaaldrich.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Preclinical evaluation of 4-methylthiobutyl isothiocyanate on liver cancer and cancer stem cells with different p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]
- 11. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Methylthio)phenyl Isothiocyanate: Application Notes and Protocols for Use as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenyl isothiocyanate (MTP-ITC) is an aromatic isothiocyanate compound. Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, known for their potential as chemopreventive and therapeutic agents.[1][2][3] MTP-ITC, as a member of this family, holds promise as a molecular probe for studying cellular processes such as apoptosis, cell cycle regulation, and oxidative stress response. Its utility in research and drug development is underscored by the extensive studies on structurally similar ITCs, such as 4-(methylthio)butyl isothiocyanate (erucin).[4][5][6] This document provides detailed application notes and experimental protocols for the use of MTP-ITC as a molecular probe in cancer research and cell biology.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS₂ | [7][8][9] |
| Molecular Weight | 181.28 g/mol | [7][9] |
| CAS Number | 15863-41-9 | [7][8] |
| Appearance | White to cream to yellow crystals or powder | [8] |
| Melting Point | 54-58 °C | |
| Boiling Point | 127-128 °C at 1 mmHg | |
| Purity | ≥98% |
Applications in Cellular Research
MTP-ITC is anticipated to share mechanisms of action with other well-studied isothiocyanates. These compounds are known to covalently bind to proteins, acting as versatile molecular probes to investigate various cellular pathways.[10] Key research applications include:
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, making MTP-ITC a potential tool for studying apoptosis mechanisms.[11][12][13]
-
Cell Cycle Arrest: Isothiocyanates have been shown to cause cell cycle arrest, often at the G2/M phase, allowing for the investigation of cell cycle checkpoints.[11]
-
Modulation of the Nrf2-Keap1 Pathway: ITCs are potent activators of the Nrf2 transcription factor, a master regulator of the antioxidant response. MTP-ITC can be used to study the cellular response to oxidative stress.[1][2][14]
-
Inhibition of Tubulin Polymerization: Some ITCs bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[15]
Representative Biological Activity of a Structural Analog (Erucin)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~24 | 48 | [6] |
| Jurkat | T-cell Leukemia | Not specified, but effects seen at various concentrations | 24 | [11] |
| LoVo | Colon Carcinoma | Not specified, but showed dose-dependent reduction in proliferation | 72 | [13] |
| HCT-116 | Colon Carcinoma | Not specified, but showed dose-dependent reduction in proliferation | 72 | [13] |
| HT-29 | Colon Carcinoma | Not specified, but showed dose-dependent reduction in proliferation | 72 | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological effects of MTP-ITC.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of MTP-ITC on cell viability.[3][16][17][18]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTP-ITC stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of MTP-ITC in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the MTP-ITC dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest MTP-ITC concentration) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol quantifies the induction of apoptosis by MTP-ITC.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTP-ITC stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with various concentrations of MTP-ITC and a vehicle control for the desired time (e.g., 24 hours).
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of MTP-ITC on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTP-ITC stock solution
-
70% ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with MTP-ITC as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting changes in the expression of proteins involved in apoptosis and the Nrf2 pathway following treatment with MTP-ITC.[19][20][21][22]
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
MTP-ITC stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-Nrf2, anti-HO-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells and treat with MTP-ITC.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[19]
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathways of MTP-ITC.
Experimental Workflow
Caption: Workflow for evaluating MTP-ITC's anticancer effects.
Logical Relationship Diagram
Caption: Proposed mechanism of action for MTP-ITC.
References
- 1. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats [frontiersin.org]
- 6. Erucin, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. bu.edu [bu.edu]
- 21. nacalai.com [nacalai.com]
- 22. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols: 4-(Methylthio)phenyl Isothiocyanate in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenyl isothiocyanate (MTPITC) is an organosulfur compound belonging to the isothiocyanate (ITC) class of molecules. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential health benefits, including anti-cancer and anti-inflammatory properties. MTPITC, characterized by a methylthio group attached to the phenyl ring, is an area of growing interest in drug discovery for its potential therapeutic applications. These application notes provide an overview of the biological activities of MTPITC and detailed protocols for its investigation.
Biological Activities and Mechanism of Action
While research specifically on this compound is still emerging, the broader class of isothiocyanates is known to exert its biological effects through multiple mechanisms. The primary activities of interest for drug discovery are its anti-inflammatory and anti-cancer effects.
Anti-Inflammatory Activity
Isothiocyanates are recognized for their ability to modulate inflammatory pathways. One of the key mechanisms is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. MTPITC has been shown to inhibit the COX-2 enzyme.[1][2] The general mechanism for isothiocyanates also involves the modulation of key signaling pathways such as the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which are central to the inflammatory response.
Anti-Cancer Activity
The anti-cancer effects of isothiocyanates are attributed to their ability to induce apoptosis (programmed cell death), inhibit cell cycle progression, and suppress angiogenesis (the formation of new blood vessels that supply tumors). While specific quantitative data for MTPITC's anti-cancer activity is limited, related compounds like 4-(methylthio)butyl isothiocyanate have demonstrated the ability to inhibit the proliferation of breast cancer cells and induce apoptosis.[3] The proposed mechanisms of action for isothiocyanates in cancer include the modulation of signaling pathways involved in cell survival and proliferation.
Quantitative Data
Quantitative data for this compound is limited in the current literature. The following table summarizes the available data for MTPITC and a structurally related isothiocyanate.
| Compound | Assay | Target/Cell Line | Result | Reference |
| This compound | COX-2 Inhibition | Human Recombinant COX-2 | No significant inhibition at 50 μM | [1][2] |
| This compound | Antioxidant (DPPH radical scavenging) | - | 9.9% inhibition at 1.19 mM (activity limited by turbidity) | [2] |
| 4-(Methylthio)butyl isothiocyanate | Cell Viability | MDA-MB-231, SKBR-3, T47D (Breast Cancer Cells) | Concentration-dependent decrease in viability | [3] |
Signaling Pathways
The therapeutic potential of isothiocyanates is linked to their ability to modulate key cellular signaling pathways involved in inflammation and cancer.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of MTPITC on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MTPITC)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of MTPITC in sterile DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of MTPITC to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest MTPITC concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the concentration of MTPITC to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
COX-2 Inhibition Assay
This protocol describes a method to determine the inhibitory effect of MTPITC on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Assay buffer (e.g., Tris-HCl buffer)
-
This compound (MTPITC)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. If preparing from individual components, dilute the COX-2 enzyme and prepare the arachidonic acid substrate in the assay buffer. Prepare a stock solution of MTPITC in DMSO and dilute it to various concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the MTPITC solution at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (enzyme without any inhibitor).
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).
-
Detection: Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen detection probe.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of MTPITC as follows: % Inhibition = [(Activity of control - Activity of treated) / Activity of control] x 100 Plot the percentage of inhibition against the concentration of MTPITC to determine the IC₅₀ value.
NF-κB Reporter Assay
This protocol is to assess the inhibitory effect of MTPITC on the NF-κB signaling pathway.
Materials:
-
A cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound (MTPITC)
-
An NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of MTPITC for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specified time (e.g., 6-8 hours). Include a positive control (activator only) and a negative control (untreated cells).
-
Cell Lysis: After incubation, lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity for each concentration of MTPITC relative to the stimulated control.
Logical Relationship of Therapeutic Potential
The potential of this compound in drug discovery stems from its ability to target multiple interconnected pathways involved in the pathogenesis of diseases like cancer and chronic inflammatory conditions.
Conclusion
This compound presents an interesting profile for drug discovery, particularly in the areas of oncology and inflammatory diseases. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action. Further research is warranted to fully characterize its therapeutic potential and to generate more comprehensive quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Methylthio)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4-(Methylthio)phenyl isothiocyanate (CAS No. 15863-41-9). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a solid, appearing as white to cream or yellow crystals or powder.[1][2] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C8H7NS2 | [1][2][3][4] |
| Molecular Weight | 181.28 g/mol | [4] |
| Melting Point | 51.5-60.5 °C (clear melt) | [1][2] |
| 54-58 °C (lit.) | ||
| Boiling Point | 127-128 °C at 1 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Assay | ≥96.0% (GC) | [1][2] |
| 98% |
Hazard Identification and Safety Precautions
This compound is a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
GHS Pictograms:
-
Corrosion
-
Health Hazard
-
Exclamation Mark
Signal Word: Danger[5]
Hazard Statements:
-
H301: Toxic if swallowed.
-
H314: Causes severe skin burns and eye damage.[3]
-
H315: Causes skin irritation.[6]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[6]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]
Precautionary Statements:
A comprehensive list of precautionary statements includes P260, P261, P264, P270, P272, P280, P301+P310+P330, P302+P352, P304+P340, P305+P351+P338, P362, P363, P403+P233, P405, and P501.[3][6]
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type P3 or ABEK).[5]
Safe Handling Protocol
This protocol outlines the steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a safety shower and eye wash station are readily accessible.
-
Work within a certified chemical fume hood.[6]
-
Gather all necessary materials and equipment before starting.
-
Confirm that all glassware is clean, dry, and free of cracks.
-
-
Handling:
-
Waste Disposal:
-
Dispose of waste in a designated, labeled container for hazardous chemical waste.
-
Do not dispose of this chemical down the drain.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Diagram 1: Safe Handling Workflow
A flowchart illustrating the safe handling workflow for this compound.
Storage Protocol
Proper storage is essential to maintain the quality of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed when not in use.[7] Some sources recommend refrigeration.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[8]
Diagram 2: Chemical Incompatibility
A diagram illustrating materials incompatible with this compound.
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]
-
Skin Contact: Immediately wash with plenty of water and soap and rinse thoroughly.[7] Remove contaminated clothing.
-
Eye Contact: Rinse opened eye for at least 15 minutes under running water.[7]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[7][8]
Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate the area.
-
Ensure adequate ventilation.[7]
-
Wear appropriate personal protective equipment as outlined in section 3.1.[7]
-
Avoid creating dust.[7]
-
Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal.
-
Wash the spill site after the material has been collected.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides may be generated.[7][8]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[7][8]
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. L09270.06 [thermofisher.com]
- 3. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 4-(甲硫基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. georganics.sk [georganics.sk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols: 4-(Methylthio)phenyl Isothiocyanate in Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Methylthio)phenyl isothiocyanate (MTP-ITC) is an aromatic isothiocyanate, a class of organic compounds characterized by the functional group -N=C=S.[1] Isothiocyanates (ITCs) are abundant in cruciferous vegetables, where they exist as glucosinolate precursors.[2] These compounds are of significant interest in pharmacology and drug development due to their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[3][4] MTP-ITC, with its specific chemical structure (CH₃SC₆H₄NCS), serves as a valuable tool for investigating the mechanisms of enzyme inhibition and for the potential development of novel therapeutic agents.[1][5]
The primary mechanism by which ITCs exert their biological effects often involves the covalent modification of proteins. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic moieties in biological macromolecules, such as the thiol groups of cysteine residues in enzymes. This can lead to the modulation of enzyme activity and the perturbation of cellular signaling pathways.[6]
Key Mechanisms of Action for Isothiocyanates
While specific data for MTP-ITC is limited, the broader class of aromatic isothiocyanates is known to inhibit various enzymes and modulate key cellular pathways. The primary mechanisms include:
-
Inhibition of Cytochrome P450 (CYP) Enzymes: Many ITCs are known to inhibit Phase I metabolizing enzymes, particularly cytochrome P450s.[7][6] This inhibition can prevent the metabolic activation of pro-carcinogens, a key mechanism of their chemopreventive effects.[7][8] The inhibition can be competitive or non-competitive in nature.[8]
-
Induction of Phase II Detoxification Enzymes: ITCs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant and Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase and glutathione S-transferases.[2][8]
-
Modulation of Inflammatory Pathways: Certain ITCs exhibit potent anti-inflammatory activity by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).[3]
-
Induction of Apoptosis: In cancer cells, ITCs can induce apoptosis (programmed cell death) by generating reactive oxygen species (ROS), modulating the expression of Bcl-2 family proteins, and activating caspase cascades.[6][9]
Quantitative Data: Enzyme Inhibition by Aromatic Isothiocyanates
| Compound | Target Enzyme | IC50 / % Inhibition | Reference |
| 2-Methoxyphenyl ITC | Acetylcholinesterase (AChE) | 0.57 mM | [3] |
| 3-Methoxyphenyl ITC | Butyrylcholinesterase (BChE) | 49.2% at 1.14 mM | [3] |
| Phenyl ITC | Cyclooxygenase-2 (COX-2) | 98.9% at 50 µM | [3] |
| 2-Methoxyphenyl ITC | Cyclooxygenase-2 (COX-2) | 99% at 50 µM | [3] |
| Phenethyl ITC (PEITC) | Cytochrome P450 (NNK Metabolism) | Apparent Kᵢ of 51 to 93 nM | [8] |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: General signaling pathway for Nrf2 activation by isothiocyanates like MTP-ITC.
Caption: Experimental workflow for determining enzyme inhibition kinetics using MTP-ITC.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific enzyme and detection method being used.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of MTP-ITC against a target enzyme using a chromogenic substrate.
Materials:
-
Purified target enzyme
-
This compound (MTP-ITC)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate assay buffer (optimized for the target enzyme)
-
Chromogenic substrate for the target enzyme
-
96-well microplates
-
Microplate spectrophotometer
-
Multi-channel pipette
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of MTP-ITC (e.g., 10-100 mM) in 100% DMSO.
-
Prepare serial dilutions of the MTP-ITC stock solution in the assay buffer. The final concentration of DMSO in the assay wells should be kept constant and low (typically <1%) to avoid affecting enzyme activity.
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a working concentration (often near its Kₘ value) in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, MTP-ITC dilution, and enzyme solution to each well.
-
Positive Control (No Inhibition): Add assay buffer, vehicle (DMSO at the same final concentration as test wells), and enzyme solution.
-
Negative Control (Blank): Add assay buffer, vehicle, and substrate, but no enzyme, to measure non-enzymatic substrate hydrolysis.
-
The typical final volume per well is 100-200 µL.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[10]
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at the appropriate wavelength for the chromogenic product in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of MTP-ITC from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each MTP-ITC concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the MTP-ITC concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Inhibition Kinetics
ITC directly measures the heat released or absorbed during an enzymatic reaction, providing a universal method for determining kinetic parameters without the need for labeled substrates.[11][12][13]
Materials:
-
Isothermal Titration Calorimeter
-
Purified target enzyme
-
This compound (MTP-ITC)
-
Enzyme substrate
-
Appropriate assay buffer (degassed)
-
DMSO (degassed)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target enzyme in degassed assay buffer. Place this solution in the ITC sample cell.
-
Prepare a solution of the substrate and MTP-ITC (at the desired concentration) in the same degassed assay buffer. Load this solution into the injection syringe.[11] A control experiment without the inhibitor should also be performed.
-
-
ITC Experiment Setup:
-
Set the experimental temperature to the enzyme's optimum.
-
Set the stirring speed and data acquisition parameters according to the instrument's recommendations.
-
Allow the system to equilibrate to a stable baseline thermal power.
-
-
Titration and Data Acquisition:
-
Perform a single, continuous injection of the substrate/inhibitor solution into the enzyme-containing cell.
-
The instrument will record the heat flow (thermal power) over time.[12] The power is directly proportional to the enzyme's reaction velocity.[12][14]
-
The presence of the inhibitor will result in a lower steady-state heat flow compared to the control experiment without the inhibitor.
-
-
Data Analysis:
-
Integrate the power curve to obtain the total heat change (Q) over time.
-
The raw data (power vs. time) can be directly converted to reaction velocity (v).
-
By performing the experiment at various inhibitor and substrate concentrations, one can determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Kᵢ).[14] This approach provides a comprehensive kinetic characterization of the enzyme-inhibitor interaction.[11]
-
This compound is a representative member of the aromatic isothiocyanates with significant potential for use in enzyme inhibition studies. Based on the known activities of related compounds, MTP-ITC is likely to modulate key enzyme families such as cytochrome P450s, cyclooxygenases, and signaling pathways like Nrf2. The protocols outlined here provide a robust framework for researchers to investigate the specific inhibitory effects of MTP-ITC, determine its potency (IC₅₀/Kᵢ), and elucidate its mechanism of action, thereby contributing to the fields of enzymology and drug discovery.
References
- 1. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-(甲硫基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bioactivation in mouse by dietary phenethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylthio)phenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylthio)phenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing aryl isothiocyanates, including this compound, is through the decomposition of a dithiocarbamate salt.[1][2] This is typically a two-step process:
-
Formation of the dithiocarbamate salt: 4-(Methylthio)aniline is reacted with carbon disulfide (CS₂) in the presence of a base.[3][4]
-
Desulfurization: The intermediate dithiocarbamate salt is treated with a desulfurizing agent to yield the final isothiocyanate product.[2]
Historically, toxic reagents like thiophosgene were used, but modern methods favor the dithiocarbamate route due to safety and environmental concerns.[2]
Q2: How do I choose the right desulfurizing agent?
The choice of desulfurizing agent is critical for maximizing yield and purity. Several options are available, each with its own advantages and disadvantages. Common desulfurizing agents include:
-
Lead(II) nitrate: A classical and effective reagent, though concerns about lead toxicity exist.
-
Ethyl chloroformate: A common and effective reagent.
-
Tosyl chloride: A facile and general protocol for the preparation of isothiocyanates.[5]
-
Hydrogen peroxide: A greener and safer alternative, particularly for non-chiral isothiocyanates.[2]
-
Sodium persulfate: An efficient method that can be used in a one-pot synthesis.[2]
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): A newer desulfurization reagent used in microwave-assisted synthesis.[3][6][7]
The optimal choice depends on the specific reaction conditions, scale, and desired purity. For electron-rich anilines like 4-(methylthio)aniline, a variety of these reagents can be effective.
Q3: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the chosen method, reagents, and reaction conditions. While specific yield data for every method with this compound is not always available in the literature, yields for analogous aryl isothiocyanates generally range from moderate to excellent (60-98%).[8] Optimization of reaction parameters is key to achieving high yields.
Q4: What are the key safety precautions when synthesizing isothiocyanates?
-
Carbon disulfide (CS₂): Highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.
-
Isothiocyanates: Can be lachrymatory and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Bases: Strong bases like sodium hydroxide or triethylamine can be corrosive. Handle with care.
-
Solvents: Many organic solvents used in the synthesis are flammable and may be harmful. Ensure proper ventilation and handling.
Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete formation of the dithiocarbamate salt | - Ensure the 4-(methylthio)aniline starting material is pure. - Use a suitable base (e.g., triethylamine, sodium hydroxide, potassium carbonate) and ensure the correct stoichiometry.[4][8] - Allow sufficient reaction time for the salt formation. The reaction progress can sometimes be monitored by a color change. |
| Inefficient desulfurization | - Choose an appropriate desulfurizing agent for your substrate and reaction conditions. - Optimize the reaction temperature and time for the desulfurization step. Some reagents require heating, while others work at room temperature. - Ensure the correct stoichiometry of the desulfurizing agent. An excess may be required in some cases. |
| Loss of volatile intermediates or product | - If using volatile reagents like carbon disulfide, ensure the reaction is performed in a well-sealed flask and at a controlled temperature to minimize evaporation.[9] |
| Hydrolysis of the isothiocyanate product | - Isothiocyanates can be sensitive to moisture, especially under basic conditions. Ensure all glassware is dry and use anhydrous solvents if necessary. Work up the reaction promptly. |
| Oxidation of the methylthio group | - The methylthio group can be susceptible to oxidation, especially if strong oxidizing agents are used for desulfurization (e.g., hydrogen peroxide at high concentrations or temperatures). - If oxidation is suspected, consider using a milder desulfurizing agent or carefully controlling the reaction conditions (e.g., temperature, concentration of the oxidizing agent). |
Problem 2: Formation of Symmetric Thiourea as a Major Byproduct
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction of the isothiocyanate product with unreacted 4-(methylthio)aniline | - This is a common side reaction. To minimize it, ensure that the desulfurizing agent is added after the complete consumption of the starting amine. - A one-pot procedure where the desulfurizing agent is added after the dithiocarbamate formation is complete can be effective. - Some protocols recommend adding the amine solution to the carbon disulfide and base mixture to maintain an excess of CS₂. |
| Decomposition of the dithiocarbamate salt back to the amine | - Ensure the dithiocarbamate salt is stable under the reaction conditions. Some salts are more stable than others. Using an appropriate base can influence stability. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of unreacted starting materials or reagents | - Use an appropriate work-up procedure to remove excess reagents. This may involve washing the organic layer with dilute acid (to remove unreacted amine) and/or a base (to remove acidic byproducts). |
| Co-elution of the product and byproducts during chromatography | - Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. - Consider using a different stationary phase if separation on silica gel is challenging. |
| Product is an oil or low-melting solid | - this compound has a reported melting point of 54-58 °C, so it should be a solid at room temperature.[10] If it is an oil, it may be impure. - Recrystallization from a suitable solvent (e.g., hexane or ethanol) can be an effective purification method. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Dithiocarbamate Salt Decomposition
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Step 1: Formation of the Dithiocarbamate Salt
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-(methylthio)aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane, ethanol, or a biphasic water/organic system).
-
Add a base (e.g., triethylamine, 1.1 equivalents, or an aqueous solution of sodium hydroxide).
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours) until the formation of the dithiocarbamate salt is complete. This is often indicated by a change in color or the formation of a precipitate.
Step 2: Desulfurization
-
Cool the reaction mixture containing the dithiocarbamate salt in an ice bath.
-
Slowly add a solution of the chosen desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride, or an aqueous solution of sodium persulfate) in an appropriate solvent.
-
After the addition, allow the reaction to stir at room temperature or with gentle heating, depending on the desulfurizing agent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, proceed with the work-up.
Work-up and Purification
-
Quench the reaction mixture with water or a dilute aqueous acid.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, dilute acid (if a basic catalyst was used), dilute base (if an acidic desulfurizing agent was used), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Data Presentation
Table 1: Comparison of Common Desulfurizing Agents for Aryl Isothiocyanate Synthesis
| Desulfurizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Lead(II) Nitrate | Aqueous solution, room temperature | High yields, well-established method | Toxic heavy metal waste |
| Ethyl Chloroformate | Organic solvent, often with a base, 0 °C to room temperature | Good yields, readily available | Can be corrosive and moisture-sensitive |
| Tosyl Chloride | Organic solvent with a tertiary amine base, room temperature | Facile, high yields for many substrates[5] | Can produce tosyl byproducts that need removal |
| Hydrogen Peroxide | Aqueous or biphasic system, often with a phase-transfer catalyst | "Green" reagent, safe byproducts (water) | May cause oxidation of sensitive functional groups |
| Sodium Persulfate | Aqueous or biphasic system, room temperature | Efficient, can be used in one-pot synthesis[2] | Strong oxidizing agent, requires careful control |
| DMT/NMM/TsO⁻ | Microwave irradiation, organic solvent | Rapid reaction times, high yields[3][6][7] | Requires specialized microwave equipment |
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound 98 15863-41-9 [sigmaaldrich.com]
4-(Methylthio)phenyl isothiocyanate reaction side products and impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Methylthio)phenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route employed.
-
Thiophosgene Route: Incomplete reaction due to insufficient mixing or low-quality thiophosgene can be a primary cause. Vigorous stirring is crucial to ensure proper phase mixing.[1] Additionally, side reactions of thiophosgene with moisture can consume the reagent, reducing the overall yield.
-
Carbon Disulfide Route: The formation of the intermediate dithiocarbamate salt is a critical step. Inadequate reaction time or incorrect stoichiometry of the base and carbon disulfide can lead to incomplete formation of this intermediate.[2] The subsequent decomposition of the dithiocarbamate to the isothiocyanate is also sensitive to the choice of reagent and reaction conditions.[3]
-
General Considerations: The starting material, 4-(methylthio)aniline, can be prone to oxidation, which may affect the reaction efficiency. Ensuring the purity of the starting amine is recommended.
Q2: I am observing a significant amount of an insoluble white solid in my crude product. What is it likely to be?
A2: The most probable identity of a high-melting, insoluble white solid is N,N'-bis(4-(methylthio)phenyl)thiourea. This symmetrical thiourea is a common byproduct formed when the newly generated this compound reacts with unreacted 4-(methylthio)aniline. This issue is more prevalent if there is an excess of the starting amine or if the reaction is not driven to completion.
Q3: My final product purity is low even after purification. What are the likely impurities?
A3: Besides the thiourea byproduct mentioned above, other common impurities include:
-
Unreacted 4-(methylthio)aniline: This is a common impurity if the reaction is incomplete.
-
Dithiocarbamate salts or their decomposition byproducts: In the carbon disulfide method, residual dithiocarbamate salts or alternative decomposition products can contaminate the final product.[2]
-
Oxidation products: The methylthio group is susceptible to oxidation, which can lead to the formation of 4-(methylsulfinyl)phenyl isothiocyanate or 4-(methylsulfonyl)phenyl isothiocyanate, particularly during workup or storage.
-
Polymeric materials: Isothiocyanates can be unstable and may polymerize over time, especially when exposed to heat or light.
Q4: My purified this compound degrades over time. How can I improve its stability?
A4: Isothiocyanates are known to be sensitive to moisture and nucleophiles.[4][5] Hydrolysis of the isothiocyanate group can lead to the formation of the corresponding amine. To enhance stability, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. The use of anhydrous solvents during the final purification and handling steps is also critical.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Poor quality of reagents (thiophosgene, carbon disulfide). | Use freshly distilled or high-purity reagents. |
| Inefficient stirring in biphasic reactions (thiophosgene method). | Increase the stirring speed to ensure vigorous mixing of the aqueous and organic layers.[1] | |
| Incorrect reaction temperature. | Ensure the reaction temperature is maintained as specified in the protocol. For the carbon disulfide method, initial cooling is often necessary.[2] | |
| Presence of moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Presence of a High-Melting White Precipitate | Formation of N,N'-bis(4-(methylthio)phenyl)thiourea. | Use a slight excess of thiophosgene or the dithiocarbamate decomposition agent. Ensure rapid and complete conversion of the amine. |
| Product is an Oil Instead of a Solid | Presence of unreacted starting material or solvent impurities. | Purify the product by column chromatography or recrystallization. Ensure complete removal of solvents under vacuum. |
| Product Darkens Over Time | Decomposition or polymerization. | Store the purified product under an inert atmosphere, protected from light and at a low temperature. |
| Oxidation of the methylthio group. | Avoid exposure to air and oxidizing agents during workup and storage. |
Experimental Protocols
Method 1: Synthesis via Thiophosgene
This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.[1]
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a mechanical stirrer is charged with 4-(methylthio)aniline (1 equivalent) and water.
-
Reaction Execution: The mixture is stirred vigorously, and a solution of thiophosgene (1.1 equivalents) in a water-immiscible organic solvent (e.g., dichloromethane) is added dropwise at room temperature.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting amine.
-
Workup: After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with dilute hydrochloric acid and then with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Method 2: Synthesis via Carbon Disulfide
This protocol is based on a general procedure for the preparation of aryl isothiocyanates from anilines.[2]
-
Formation of Dithiocarbamate: 4-(Methylthio)aniline (1 equivalent) is dissolved in a suitable solvent (e.g., aqueous ammonia or a mixture of an organic solvent and a base like triethylamine). Carbon disulfide (1.2 equivalents) is added portion-wise while cooling the reaction mixture in an ice bath. The mixture is stirred until the formation of the dithiocarbamate salt is complete.
-
Decomposition to Isothiocyanate: A solution of a decomposition agent, such as lead nitrate or ethyl chloroformate (1 equivalent), in water is added to the dithiocarbamate salt solution.[2][6]
-
Workup: The reaction mixture is then steam distilled. The distillate containing the isothiocyanate is collected. The organic product is separated from the aqueous layer.
-
Purification: The crude isothiocyanate is dried over anhydrous calcium chloride and purified by vacuum distillation.
Reaction Pathways and Side Products
Caption: Synthesis of this compound via the Thiophosgene Route.
Caption: Synthesis of this compound via the Carbon Disulfide Route.
Summary of Potential Impurities
| Impurity | Typical % Range (Post-Initial Workup) | Origin | Analytical Identification |
| Unreacted 4-(Methylthio)aniline | 1-10% | Incomplete reaction of the starting material. | TLC, GC-MS, NMR |
| N,N'-bis(4-(methylthio)phenyl)thiourea | 2-15% | Reaction of the product with unreacted starting material. | TLC, GC-MS, NMR, Melting Point |
| 4-(Methylsulfinyl)phenyl isothiocyanate | 0-5% | Oxidation of the methylthio group during reaction or workup. | GC-MS, NMR |
| Polymeric byproducts | Variable | Instability of the isothiocyanate product. | GPC, NMR |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of phenyl-isothiocyanate liquid crystal materials [cjlcd.lightpublishing.cn]
- 5. thaiscience.info [thaiscience.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-(Methylthio)phenyl Isothiocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylthio)phenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in organic synthesis. Its key feature is the isothiocyanate group (-N=C=S), which is an electrophile that readily reacts with nucleophiles. The most common application is the synthesis of thiourea derivatives through reaction with primary and secondary amines. These thiourea compounds are of interest in drug discovery and materials science.
Q2: What are the typical reaction conditions for forming a thiourea with an amine?
The reaction of this compound with an amine is generally a straightforward nucleophilic addition. Typically, equimolar amounts of the isothiocyanate and the amine are stirred in a suitable aprotic solvent at room temperature. The reaction is often exothermic and proceeds to completion within a few hours.
Q3: How should I store and handle this compound?
This compound should be stored in a cool, dry place away from moisture. Isothiocyanates can be sensitive to hydrolysis, and studies on similar phenyl isothiocyanates have shown degradation in the presence of hydroxyl compounds. It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
Q4: What are the safety precautions I should take when working with this reagent?
This compound is a hazardous substance. It can cause skin irritation and serious eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor quality of this compound | Ensure the reagent is pure and has been stored properly to prevent degradation. Consider purchasing from a reputable supplier or purifying the material if necessary. |
| Inactive amine | Verify the purity and integrity of the amine. If the amine is sterically hindered or electronically deactivated, the reaction may require heating or the use of a catalyst. |
| Incorrect solvent | The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. For a general guideline on solvent effects, refer to the table below for the analogous 4-methoxyphenyl isothiocyanate. |
| Presence of moisture | Water can react with the isothiocyanate, leading to the formation of an unstable carbamic acid which can decompose. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low reaction temperature | While many reactions proceed at room temperature, less reactive amines may require heating to increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. |
Table 1: Solvent Effects on Thiourea Synthesis with 4-Methoxyphenyl Isothiocyanate (Analogous Compound)
| Solvent | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | >70 | A good starting point for many reactions.[1] |
| Tetrahydrofuran (THF) | Good | Another common aprotic solvent. |
| Acetonitrile | Good | A polar aprotic solvent that can be effective. |
| Ethanol | Variable | Protic solvents can potentially react with the isothiocyanate.[1] |
| Water | Low | Generally not recommended due to isothiocyanate hydrolysis.[1] |
Problem 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Reaction with solvent | Protic solvents like alcohols or water can compete with the amine in reacting with the isothiocyanate. Use aprotic solvents to minimize this side reaction. |
| Formation of symmetrical thiourea | If the amine starting material is contaminated with water, the isothiocyanate can hydrolyze to the corresponding amine, which can then react with another molecule of the isothiocyanate to form a symmetrical thiourea. |
| Degradation of starting material | As mentioned, this compound can degrade in the presence of moisture. Ensure proper storage and handling. |
Experimental Protocols
Protocol 1: General Synthesis of a Thiourea Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, the thiourea product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Reaction Scheme and Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound reactions.
General Reaction of this compound with an Amine
References
Technical Support Center: Optimizing Reactions with 4-(Methylthio)phenyl isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when working with 4-(Methylthio)phenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this compound with an amine?
The reaction of this compound with a primary or secondary amine is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product. Due to its efficiency and simplicity, this is often considered a "click-type" reaction.[1]
Q2: What are the typical solvents and temperatures for this reaction?
The reaction is versatile and can be conducted under various conditions. Commonly used solvents include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, as well as alcohols such as ethanol.[1][2] Many reactions proceed smoothly at room temperature within a few hours.[1][3] For less reactive amines, heating the reaction mixture to reflux may be necessary to achieve a reasonable reaction rate and yield.[1][4]
Q3: How do the properties of the amine affect the reaction?
The nucleophilicity of the amine is a critical factor.[2]
-
Aliphatic amines are generally more nucleophilic than aromatic amines and react more readily.
-
Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction.
-
Electron-withdrawing groups on the amine (e.g., in 4-nitroaniline) decrease its nucleophilicity, leading to slower reactions that may require heating.[2]
-
Steric hindrance around the amino group can also slow down the reaction.
Q4: How should this compound be stored?
Isothiocyanates are sensitive to moisture and should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).[5] It is advisable to use freshly prepared or purified isothiocyanate for the best results.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of this compound | Use freshly opened or purified isothiocyanate. Ensure proper storage in a cool, dark, and dry place under an inert atmosphere. | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Low Nucleophilicity of the Amine | For amines with electron-withdrawing groups or significant steric hindrance, increase the reaction temperature or prolong the reaction time. The use of a higher boiling point solvent like chloroform or refluxing in ethanol might be beneficial.[4][6] | Increased conversion to the desired thiourea product. |
| Starting Materials Have Not Reacted | Confirm the identity and purity of your starting materials. If the reaction is monitored by TLC and no new spot appears, it's possible the product has the same Rf value as a starting material.[4] Consider using a different TLC solvent system or another analytical technique like LC-MS to confirm the reaction progress. | Accurate monitoring of the reaction progress. |
| Product is Water-Soluble | If an aqueous workup is performed, the product may be lost to the aqueous layer. It is advisable to check the aqueous layer for your product.[7] | Recovery of a water-soluble product. |
Formation of Side Products/Impurities
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction with Solvent | If using a protic solvent like an alcohol at high temperatures for extended periods, there is a possibility of forming thiocarbamates as byproducts. | Minimize side product formation by using an aprotic solvent or reducing reaction time and temperature. |
| Presence of Water | Water can hydrolyze the isothiocyanate. Ensure all glassware is dry and use anhydrous solvents. | Minimized hydrolysis of the isothiocyanate starting material. |
| Unreacted Starting Materials | Unreacted amine or isothiocyanate can be difficult to remove from the product. | Drive the reaction to completion by adjusting stoichiometry (a slight excess of one reagent) or increasing reaction time/temperature. Unreacted amine can often be removed by washing with a dilute acid during workup.[2] |
Experimental Protocols
General Protocol for the Synthesis of a Thiourea from this compound and a Primary Amine
This protocol is a representative procedure for a standard solution-phase synthesis.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Primary amine (1.0 mmol, 1.0 eq)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) at room temperature.[1]
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For many primary amines, the reaction is complete within 1-2 hours.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Data Presentation
Table 1: Effect of Amine Nucleophilicity on Reaction Conditions
| Amine Type | Relative Nucleophilicity | Typical Reaction Temperature | Typical Reaction Time |
| Primary Aliphatic Amine | High | Room Temperature | 1-4 hours |
| Secondary Aliphatic Amine | High | Room Temperature | 1-4 hours |
| Primary Aromatic Amine (electron-donating groups) | Moderate | Room Temperature to 40°C | 2-8 hours |
| Primary Aromatic Amine (electron-withdrawing groups) | Low | 40°C to Reflux | 8-24 hours |
This table provides generalized data based on the principles of amine nucleophilicity in isothiocyanate reactions.
Table 2: Influence of Solvent on Reaction Rate
| Solvent | Polarity | Typical Effect on Reaction Rate |
| Dichloromethane (DCM) | Polar Aprotic | Good for many reactions at room temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | Commonly used, effective for a wide range of amines.[1] |
| Acetonitrile | Polar Aprotic | Good alternative to DCM and THF. |
| Ethanol | Polar Protic | Can be used, especially when heating is required.[6] |
| Solvent-free (Grinding) | N/A | Can lead to very fast reactions and high yields.[8] |
Visualizations
Caption: General experimental workflow for thiourea synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
4-(Methylthio)phenyl isothiocyanate stability issues in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-(Methylthio)phenyl isothiocyanate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered when handling this compound in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage conditions are in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the general stability of this compound in solution?
Isothiocyanates as a class of compounds are known to be reactive and can be unstable in solution, particularly in the presence of nucleophiles, water, and at elevated temperatures or pH.[1][2] this compound is sensitive to moisture and incompatible with a range of substances including water, acids, bases, alcohols, amines, and strong oxidizing agents.
Q3: Which solvents are recommended for preparing stock solutions?
For short-term storage and immediate use, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable. However, prolonged storage in any solvent is not recommended without stability verification. Dimethyl sulfoxide (DMSO) can react with aryl isothiocyanates, especially at elevated temperatures, and may not be suitable for long-term storage.[3][4]
Q4: How stable are solutions of this compound in aqueous or protic solvents?
Aqueous and protic solvents (like alcohols) should be avoided for stock solutions. Isothiocyanates readily react with water (hydrolysis) and other nucleophiles like alcohols.[5][6] Hydrolysis is the primary degradation pathway in aqueous media, leading to the formation of the corresponding amine, 4-(methylthio)aniline. This reaction is accelerated in neutral to basic conditions.[7][8]
Q5: What are the primary degradation products of this compound in solution?
The most common degradation pathway is hydrolysis, caused by reaction with water, which yields 4-(methylthio)aniline and carbonyl sulfide (which can further decompose). If amines are present in the reaction mixture or as impurities, N,N'-disubstituted thioureas can form.[9] In DMSO, especially under heat and with catalytic conditions, complex cyclization products like 2-aminobenzothiazoles can be generated.[3][4]
Stability and Handling Summary
| Parameter | Recommendation | Reasoning |
| Solid Storage | 2-8°C, tightly sealed, inert atmosphere, protected from light. | Minimizes degradation from moisture, air, and light. |
| Solution Storage | Short-term only. Prepare fresh. If storage is necessary, use anhydrous aprotic solvents, store at -20°C or -80°C under inert gas. | Highly reactive nature of the isothiocyanate group. |
| Recommended Solvents | Anhydrous Acetonitrile, Anhydrous DMF. | Aprotic and less likely to directly participate in degradation reactions. |
| Solvents to Avoid | Water, Alcohols (Methanol, Ethanol), DMSO (for long-term storage), any solvent containing nucleophilic impurities. | Prone to react via hydrolysis, alcoholysis, or other nucleophilic attacks.[3][5] |
Troubleshooting Guides
Problem: My reaction yield is low or the reaction is failing.
-
Possible Cause: The this compound may have degraded.
-
Troubleshooting Steps:
-
Verify Purity of Starting Material: If possible, check the purity of your solid isothiocyanate using techniques like NMR or melting point determination.
-
Prepare Fresh Solutions: Always prepare solutions of the isothiocyanate immediately before use. Do not use old stock solutions without re-validating their purity.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are free of water. The isothiocyanate is moisture-sensitive.
-
Control Reaction Temperature: Avoid high temperatures unless specified by a validated protocol, as heat can accelerate degradation.
-
Problem: I observe an unexpected byproduct in my analysis (e.g., TLC, LC-MS).
-
Possible Cause 1: Degradation of the isothiocyanate prior to or during the reaction.
-
Solution: An unexpected spot on a TLC with a lower Rf value could indicate the formation of more polar byproducts like the corresponding thiourea.[9] If you suspect hydrolysis, look for the mass of 4-(methylthio)aniline in your LC-MS analysis. Prepare a fresh solution of the isothiocyanate and re-run the reaction under strictly anhydrous conditions.
-
-
Possible Cause 2: Reaction with the solvent.
Problem: My stock solution of this compound has changed color.
-
Possible Cause: This is a visual indicator of potential degradation.
-
Solution: Discard the solution and prepare a fresh one from solid material. Do not use discolored solutions, as the presence of impurities can significantly impact your experimental outcome.
Visual Guides and Protocols
General Degradation Pathway via Hydrolysis
The primary non-experimental degradation pathway for this compound in solution is hydrolysis due to the presence of trace amounts of water.
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09784D [pubs.rsc.org]
- 4. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ftb.com.hr [ftb.com.hr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Purification techniques for 4-(Methylthio)phenyl isothiocyanate
Technical Support Center: 4-(Methylthio)phenyl isothiocyanate
This guide provides troubleshooting advice and frequently asked questions regarding the purification of this compound, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified this compound is a yellow-to-brownish solid, not the white/cream color described. What could be the cause?
A: Discoloration often indicates the presence of impurities or degradation products. The isothiocyanate functional group can be susceptible to decomposition, especially when exposed to heat, light, or moisture over extended periods. Potential causes include:
-
Thermal Stress: Overheating during distillation or recrystallization.
-
Oxidation: Air exposure during purification or storage.
-
Residual Solvents/Reagents: Incomplete removal of colored impurities from the synthesis stage.
Troubleshooting Steps:
-
Re-purify the material: Consider a second pass of purification using a different method. If you initially used recrystallization, try flash column chromatography.
-
Use an antioxidant: During purification and storage, consider adding a radical scavenger like BHT (Butylated hydroxytoluene) in trace amounts, if compatible with your downstream application.
-
Ensure inert atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
-
Storage: Store the purified compound at low temperatures (-20°C or below) under an inert atmosphere and protected from light.[1]
Q2: I am experiencing low recovery after purifying my crude this compound. What are the common reasons for this?
A: Low recovery can be attributed to several factors, primarily related to the compound's stability and the chosen purification technique.
-
Degradation: Isothiocyanates can be unstable in certain conditions, such as high temperatures or in aqueous solutions.[1][2]
-
Inappropriate Solvent Choice (Recrystallization): The compound may have high solubility in the chosen solvent even at low temperatures, preventing efficient precipitation.
-
Irreversible Adsorption (Chromatography): The compound might be strongly binding to the stationary phase (e.g., silica gel).
-
Volatility: Although its boiling point is high, some material may be lost during solvent removal under high vacuum, especially if the product is not sufficiently cooled.
Troubleshooting Steps:
-
Minimize Heat Exposure: Use the lowest effective temperature for recrystallization and distillation. When using a rotary evaporator, use a water bath with controlled temperature.
-
Optimize Recrystallization Solvents: Test a range of solvent systems to find one where the compound is highly soluble when hot but poorly soluble when cold.
-
Modify Chromatography Conditions: If using column chromatography, try a less polar solvent system or a different stationary phase (e.g., alumina). Pre-treating the silica gel with a small amount of a non-polar solvent can sometimes reduce tailing and irreversible adsorption.
-
Check for Product in Filtrate/Eluent: Analyze the mother liquor from recrystallization or the collected chromatographic fractions to ensure the product hasn't been discarded.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Lower the starting temperature: Dissolve the compound at a temperature below its melting point (51-61°C).
-
Change the solvent system: Use a solvent with a lower boiling point. Alternatively, use a solvent pair; dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid, then gently heat until it clarifies before cooling.[3]
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.
-
Slower cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.
Data Presentation: Physical Properties & Purification Methods
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS₂ | [4][5] |
| Molecular Weight | 181.28 g/mol | [6] |
| Appearance | White to cream/yellow crystalline solid | [5] |
| Melting Point | 51.5 - 60.5 °C | [5][6] |
| Boiling Point | 127 - 128 °C @ 1 mmHg | [6] |
| Purity (Commercial) | ≥96.0% | [5] |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Typical Purity | Expected Yield | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | >98% | 60-85% | Solid samples only. Prone to "oiling out". Requires careful solvent selection. |
| Flash Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | >99% | 70-95% | Effective for removing both polar and non-polar impurities. Requires solvent and silica. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | >99% | 50-80% | Suitable for thermally stable compounds. Reduces risk of decomposition at high temperatures. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[1] | >99.5% | 40-75% | High purity achievable but can be costly and time-consuming for large scales. |
Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add hot hexane to the solution until it becomes slightly turbid. Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5 v/v) as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with the hexane/ethyl acetate (95:5) mixture.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization. This compound is a UV-active compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvents.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Principle of purification by Reversed-Phase High-Performance Liquid Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound 98 15863-41-9 [sigmaaldrich.com]
Technical Support Center: 4-(Methylthio)phenyl isothiocyanate (MTPITC) Derivatization
Welcome to the technical support center for 4-(Methylthio)phenyl isothiocyanate (MTPITC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to optimize your derivatization experiments for applications such as HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction in MTPITC derivatization?
A1: The derivatization reaction involves the nucleophilic addition of a primary or secondary amine group from the analyte (e.g., amino acid, peptide, or drug molecule) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of MTPITC. This reaction forms a stable thiourea linkage, resulting in a derivatized product with enhanced detectability, typically by UV-Vis or mass spectrometry.
Q2: Which functional groups are reactive towards MTPITC?
A2: MTPITC primarily reacts with non-protonated primary and secondary amines.[1] The primary reactive sites on peptides and proteins are the N-terminal α-amino group and the ε-amino group of lysine side chains. While isothiocyanates can also react with thiol groups of cysteine residues, this reaction is generally more favorable at a lower pH (around 6-8) and the resulting dithiocarbamate product may be less stable than the thiourea linkage formed with amines.[1]
Q3: What are the critical parameters to control for a successful MTPITC derivatization?
A3: The most critical parameters to control are pH, the molar ratio of MTPITC to the analyte, reaction temperature, and reaction time.[1] The pH is particularly crucial as it dictates the deprotonation state of the target amino groups, which is a prerequisite for the reaction to proceed efficiently.[1]
Q4: Why is a basic pH typically required for the reaction?
A4: A basic pH (typically in the range of 8.5-9.5) is necessary to ensure that the primary amino groups of the analyte are in their deprotonated, nucleophilic state (-NH2).[1] The N-terminal amino group of a peptide generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH. For complete labeling of all available amino groups, a pH above 9 is often recommended.[1]
Q5: What is a common side reaction to be aware of during MTPITC derivatization?
A5: A common side reaction, especially when working with peptides, is an Edman degradation-type cyclization. This can occur under acidic conditions where the newly formed thiourea can cyclize to form a thiohydantoin, leading to the cleavage of the N-terminal amino acid from the peptide.[1] This results in a truncated peptide sequence.
Troubleshooting Guides
This section provides solutions to common problems encountered during MTPITC derivatization.
Problem 1: Low or No Derivatization Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect pH | Ensure the reaction buffer is at the optimal pH (typically 8.5-9.5) to deprotonate the target amine groups. Verify the pH of your buffer solution before starting the reaction. |
| Presence of Water/Moisture | MTPITC is sensitive to moisture. Ensure all solvents and reagents are anhydrous. Dry the sample completely before adding the derivatization solution. |
| Insufficient MTPITC Reagent | A molar excess of MTPITC (typically 1.5 to 10-fold) is often required to drive the reaction to completion. Optimize the molar ratio for your specific analyte. |
| Suboptimal Reaction Time or Temperature | Most labeling reactions are performed at room temperature for 1-4 hours. If the yield is low, consider increasing the reaction time or gently increasing the temperature (e.g., to 37-40°C). However, be cautious as higher temperatures can also promote side reactions. |
| Analyte Solubility Issues | Ensure your analyte is fully dissolved in the reaction buffer. Hydrophobic analytes or MTPITC may require an organic co-solvent like acetonitrile or DMSO. |
| Degraded MTPITC Reagent | Use fresh, high-purity MTPITC for best results. Store the reagent under anhydrous conditions and protected from light. |
Problem 2: Multiple or Unexpected Peaks in Chromatogram
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | This can result in a peak for the unreacted analyte alongside the derivatized product. Refer to the solutions for "Low or No Derivatization Yield" to optimize the reaction conditions. |
| Side Reactions | As mentioned, Edman-type degradation can occur. Minimize exposure of the derivatized product to acidic conditions. Other side products can also form; purification of the derivatized product may be necessary. |
| Multiple Derivatization Sites | If your analyte has multiple primary or secondary amine groups, you may get a mixture of products with varying degrees of labeling. To achieve site-specific labeling, consider using protecting groups for less reactive amines or adjusting the stoichiometry of the MTPITC. |
| Isomerization of the Analyte | The reaction conditions themselves can sometimes cause isomerization of the analyte, leading to multiple peaks. Analyze the stability of your analyte under the chosen reaction conditions. |
| Degradation of the Derivative | The MTPITC-analyte derivative may not be stable over time, especially if stored improperly. Analyze the sample as soon as possible after derivatization and perform stability studies under different storage conditions (e.g., temperature, light exposure). |
Problem 3: Poor Peak Shape or Resolution in HPLC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess MTPITC or Byproducts | Unreacted MTPITC and its hydrolysis byproducts can interfere with the chromatography. A post-derivatization extraction step (e.g., with an organic solvent like hexane or ethyl acetate) can help remove these interfering substances. |
| Matrix Effects | Components in the sample matrix (salts, buffers, etc.) can affect the chromatographic separation.[2] Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization or dilute the sample to minimize matrix effects.[2] |
| Inappropriate HPLC Conditions | Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve better separation of your derivatized analyte from other components. |
Experimental Protocols
Note: The following protocols are based on established procedures for PITC, a close structural analog of MTPITC, and should be optimized for your specific application.
Protocol 1: General Derivatization of Amino Acids in Solution
Materials:
-
Amino acid standard or sample, dried
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)
-
This compound (MTPITC)
-
Anhydrous solvent (e.g., acetonitrile or DMSO) for dissolving MTPITC
-
Analysis Solvent (e.g., 0.05 M ammonium acetate in water:acetonitrile 7:2 v/v)
-
Nitrogen gas for drying
Procedure:
-
If the sample is in an acidic solution (e.g., protein hydrolysate in HCl), dry it completely under a stream of nitrogen or in a vacuum centrifuge to remove the acid.
-
Redissolve the dried sample in 100 µL of Coupling Solution.
-
Prepare a fresh solution of MTPITC in an anhydrous solvent.
-
Add a molar excess of the MTPITC solution to the sample solution.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
Evaporate the sample to dryness under a stream of nitrogen or in a vacuum centrifuge to remove excess reagents and solvents.
-
Reconstitute the dried derivative in the Analysis Solvent for HPLC injection.
Data Presentation
The following table summarizes the expected impact of key parameters on the efficiency of MTPITC derivatization, based on general principles of isothiocyanate chemistry. Optimal conditions should be determined experimentally for each specific analyte.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| pH | < 7 | Low | Amino groups are protonated (-NH3+) and not nucleophilic. |
| 7 - 8.5 | Moderate | A fraction of amino groups are deprotonated and reactive. | |
| 8.5 - 9.5 | High | Most primary amino groups are deprotonated (-NH2) and highly nucleophilic.[1] | |
| > 9.5 | High, but risk of side reactions | While ensuring deprotonation, very high pH can lead to hydrolysis of the isothiocyanate or the analyte. | |
| Temperature | Room Temperature (20-25°C) | Generally sufficient | Allows for a controlled reaction rate with minimal side reactions for many analytes. |
| 37-50°C | Potentially higher | Can increase the reaction rate and drive the reaction to completion, but may also increase the rate of side reactions and degradation. | |
| > 50°C | Risk of degradation | Increased risk of analyte and derivative degradation, as well as formation of byproducts. | |
| MTPITC:Analyte Molar Ratio | 1:1 | May be incomplete | Stoichiometric amounts may not be sufficient to drive the reaction to completion, especially with competing nucleophiles. |
| 1.5:1 to 10:1 | Generally optimal | A moderate excess of MTPITC ensures a high derivatization yield.[1] | |
| > 10:1 | High, but may cause issues | A large excess can lead to increased background in chromatography and may require more extensive cleanup. | |
| Reaction Time | < 1 hour | May be incomplete | The reaction may not have reached completion. |
| 1 - 4 hours | Generally sufficient | A common timeframe for achieving high yields at room temperature. | |
| > 4 hours | Little to no improvement | For most analytes, the reaction is complete within a few hours. Prolonged reaction times may increase the chance of side reactions. |
Visualizations
MTPITC Derivatization Workflow
Caption: General workflow for MTPITC derivatization.
Troubleshooting Logic for Low Derivatization Yield
Caption: Troubleshooting logic for low MTPITC yield.
References
Technical Support Center: 4-(Methylthio)phenyl isothiocyanate Reaction Monitoring
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring reactions involving 4-(Methylthio)phenyl isothiocyanate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of monitoring a reaction with this compound? A1: The primary goal is to track the consumption of the starting materials and the formation of the desired product over time.[1][2] This allows you to determine the reaction's progress, identify the optimal reaction time, and detect the presence of any side products.[3] For instance, in the common reaction with a primary amine, you would monitor the disappearance of the isothiocyanate and the amine, and the appearance of the corresponding thiourea product.[4][5]
Q2: Which monitoring technique should I choose: TLC or LC-MS? A2: The choice depends on your specific needs.
-
TLC is a rapid, inexpensive, and qualitative method ideal for quick checks to see if the reaction is proceeding.[6][7] It's excellent for determining the presence or absence of starting material.[1]
-
LC-MS is a more powerful, quantitative technique that provides higher sensitivity and specificity.[8] It is essential when you need to accurately quantify reactants and products, identify unknown byproducts by their mass, and analyze complex reaction mixtures.[9][10]
Q3: What is the most common reaction type for this compound, and what product should I expect? A3: Isothiocyanates are excellent electrophiles that readily react with nucleophiles. The most common reaction is with primary or secondary amines to form substituted thiourea derivatives.[4][5][11] The synthesis is often straightforward, involving the condensation of the isothiocyanate and the amine.[4]
Q4: How stable is this compound during the reaction and workup? A4: Isothiocyanates can be sensitive to moisture and strong nucleophiles. While specific stability data for this compound is not detailed in the provided results, it is good practice to use dry reagents and solvents to prevent degradation or unwanted side reactions.[6] The stability on silica gel during chromatography should also be considered, which can be checked using a 2D TLC experiment.[12]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
Q5: My spots are streaking on the TLC plate. What's wrong? A5: Streaking can be caused by several factors:
-
High Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can interfere with the chromatography. Try spotting the plate and placing it under a high vacuum for a few minutes before developing.[12]
-
Sample Overload: The sample applied to the plate might be too concentrated. Dilute your sample before spotting.
-
Compound Instability: The compound may be decomposing on the acidic silica gel. A 2D TLC can help diagnose this issue.[12]
-
Inappropriate Solvent System: For some compounds, especially acids or bases, tailing can occur. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve peak shape.[1]
Q6: My starting material and product have very similar Rf values. How can I tell them apart? A6: This is a common challenge. Here are some solutions:
-
Change the Solvent System: Experiment with different solvent systems of varying polarity to improve separation.[12]
-
Use a "Co-spot": A co-spot, where the reaction mixture is spotted directly on top of the starting material, is crucial.[13] If the spots separate into a "snowman" shape, it indicates the presence of both compounds. If it remains a single spot, they are likely the same.[12]
-
Multiple Developments: Running the TLC plate in the same solvent system two or three times can sometimes increase the separation between spots with close Rf values.
Q7: My compound is very polar and remains on the baseline. What should I do? A7: If your compound is stuck on the baseline, the mobile phase is not polar enough to move it up the plate.
-
Increase Solvent Polarity: Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[14]
-
Try a More Polar System: Switch to a more polar solvent system, such as methanol in dichloromethane.[14][15] For very polar compounds, systems like 10% methanol in dichloromethane with a few drops of ammonium hydroxide may be effective.[15]
Q8: I can't see any spots under the UV lamp. How can I visualize them? A8: If your compounds are not UV-active, you will need to use a chemical stain.
-
General Stains: Potassium permanganate (KMnO₄) or p-anisaldehyde stains are good general-purpose options that react with many organic functional groups.[1]
-
Sulfur-Specific Stains: Grote's reagent can be used for the specific identification of thiourea derivatives, which appear as blue spots.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Q9: I don't see the mass peak for my compound of interest. What are the possible causes? A9: This can be a multifaceted issue:
-
Incorrect MS Settings: Ensure you are using the correct ionization mode (positive or negative) and polarity. For this compound and its thiourea derivatives, positive ion mode is a good starting point to detect the protonated molecule [M+H]⁺.[9]
-
Compound Not Eluting: The compound may be irreversibly stuck to the column or retained longer than the run time. Try a stronger mobile phase or extend the gradient.[9]
-
Formation of Adducts: Your compound might be forming adducts with salts from your mobile phase or sample, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. Check for these masses in your spectrum.[9]
-
In-source Fragmentation or Degradation: The compound may be unstable under the ion source conditions. Try lowering the source temperature or voltages.[9]
Q10: My signal intensity is low, or I suspect ion suppression. How can I fix this? A10: Low signal intensity is often due to ion suppression, where other components in the sample co-elute with your analyte and compete for ionization.[10][17]
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components from your reaction mixture before injection.[17]
-
Optimize Chromatography: Develop an LC method that separates your analyte from the bulk of the reaction matrix.
-
Reduce Contamination: Ensure high-purity, LC-MS grade solvents are used.[18] Contamination from the sample or system can build up in the ion source, requiring cleaning.[19][20]
-
Use a Divert Valve: Program the divert valve to send only the peak of interest to the mass spectrometer, diverting the solvent front and other contaminants to waste.[20]
Q11: My retention times are shifting between injections. What's the cause? A11: Retention time instability can compromise data quality.
-
Insufficient Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions between runs. Reversed-phase columns typically require at least 10 column volumes.[9]
-
Mobile Phase Issues: Check that the mobile phase composition is correct and has been properly degassed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[9][18]
Data Presentation
Table 1: Typical TLC Data for Monitoring Reaction of this compound with a Primary Amine
| Compound | Solvent System (v/v) | Typical Rf Value | Visualization |
| This compound | 20% EtOAc / Hexane | 0.65 | UV (254 nm) |
| Primary Amine (e.g., Benzylamine) | 20% EtOAc / Hexane | 0.10 | Ninhydrin Stain |
| Thiourea Product | 20% EtOAc / Hexane | 0.40 | UV (254 nm) |
| This compound | 40% EtOAc / Hexane | 0.80 | UV (254 nm) |
| Thiourea Product | 40% EtOAc / Hexane | 0.65 | UV (254 nm) |
Note: Rf values are illustrative and will vary based on the specific amine, exact solvent composition, and TLC plate used.
Table 2: Key Mass Spectrometry Data
The molecular weight of this compound (C₈H₇NS₂) is 181.28 g/mol .
| Analyte | Molecular Formula | Exact Mass | Expected m/z [M+H]⁺ | Expected m/z [M+Na]⁺ |
| This compound | C₈H₇NS₂ | 181.0020 | 182.0093 | 204.0012 |
| Example Thiourea Product* | C₁₅H₁₆N₂S₂ | 288.0704 | 289.0777 | 311.0696 |
*Product from reaction with benzylamine (C₇H₉N, MW = 107.15 g/mol ).
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a starting line about 1 cm from the bottom edge.[1]
-
Sample Preparation: Take a small aliquot (1-2 drops) from the reaction mixture using a glass capillary and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a similar dilution of your starting isothiocyanate.
-
Spotting: Using separate capillary spotters, apply small spots of the diluted starting material (left lane), the reaction mixture (right lane), and a co-spot (center lane, spotting the reaction mixture directly over the starting material spot).[2][13]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 20% Ethyl Acetate in Hexane).[14] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them.[6] If necessary, use a chemical stain (e.g., potassium permanganate or Grote's reagent) for further visualization.[16]
-
Analysis: Compare the spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 5 µL) and dilute it significantly with the initial mobile phase solvent (e.g., 1 mL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). If the sample is complex, a simple filtration or SPE cleanup may be necessary.[20]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[21]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.[21]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Acquisition Mode: Full Scan (e.g., m/z 100-500) to identify all components. For quantitative analysis, switch to Selected Ion Monitoring (SIM) for the expected m/z values from Table 2.
-
Source Parameters: Optimize source temperature and voltages for the specific instrument and compounds being analyzed.[9]
-
-
Analysis: Integrate the peak areas for the starting material and product in the extracted ion chromatograms to determine the reaction progress and relative conversion.
Visualizations
Caption: General reaction of this compound with an amine.
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. rsc.org [rsc.org]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. Chromatography [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. halocolumns.com [halocolumns.com]
- 19. zefsci.com [zefsci.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Methylthio)phenyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylthio)phenyl isothiocyanate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common one-pot method from 4-(methylthio)aniline and carbon disulfide.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete dithiocarbamate salt formation: Insufficient reaction time, incorrect stoichiometry, or low-quality reagents. | - Ensure the amine starting material is fully consumed before adding the desulfurizing agent by monitoring the reaction with Thin Layer Chromatography (TLC).[1] - Use a slight excess of carbon disulfide (e.g., 1.2 equivalents).[1] - Ensure anhydrous conditions, as moisture can interfere with the reaction. |
| Ineffective desulfurization: The chosen desulfurizing agent may not be optimal for the substrate or reaction conditions. | - Consider using a different desulfurizing agent. A comparison of common agents is provided in the data section below. - Ensure the desulfurizing agent is added at the correct temperature (often 0 °C) to control the reaction rate.[1] | |
| Decomposition of product: The product may be unstable under the reaction or work-up conditions. | - Maintain a low temperature during the addition of the desulfurizing agent and during the work-up. - Minimize the time the product is in contact with acidic or basic aqueous solutions during work-up. | |
| Formation of Symmetric Thiourea Byproduct | Reaction of the isothiocyanate product with unreacted amine: This can occur if the desulfurization reaction is initiated before all of the starting amine has been converted to the dithiocarbamate salt. | - Ensure complete conversion of the starting amine to the dithiocarbamate salt before proceeding with the desulfurization step. Monitor the reaction progress closely using TLC. |
| Presence of ammonia: If ammonia is used as the base and is carried over, it can react with the product. | - When using ammonia as a base, distill the product into a receiver containing dilute acid to neutralize any co-distilled ammonia.[2] | |
| Difficult Purification | Presence of polar byproducts: Byproducts such as unreacted dithiocarbamate salt or thiourea can complicate purification. | - Perform an aqueous wash of the organic extract to remove water-soluble impurities.[3] - Consider purification by column chromatography on silica gel.[4] |
| Product is an oil or low-melting solid: This can make isolation difficult. | - After extraction and concentration, attempt to crystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate). - If crystallization is unsuccessful, purification by vacuum distillation is an alternative.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a one-pot synthesis starting from 4-(methylthio)aniline. This involves the reaction of the amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt, which is then desulfurized to yield the final isothiocyanate product.[1][6]
Q2: Which desulfurizing agent should I use for the conversion of the dithiocarbamate salt?
A2: Several desulfurizing agents can be effective, and the choice may depend on your specific reaction conditions and available resources. A comparative study on a similar substrate showed high yields with agents like DMT/NMM/TsO⁻, cyanuric chloride (TCT), and iodine.[7] See the data table below for a comparison of yields.
Q3: My starting material, 4-(methylthio)aniline, is an electron-rich aniline. Does this affect the reaction?
A3: Yes, the electronic properties of the starting aniline can influence the reaction. Electron-rich anilines generally react well in the formation of the dithiocarbamate salt.[6] Difficulties are more commonly encountered with electron-deficient anilines.[6][8]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting amine and the formation of the isothiocyanate product.[1]
Q5: What is the best way to purify the final product?
A5: Purification can typically be achieved through extraction, followed by concentration of the organic phase. If further purification is needed, column chromatography on silica gel or vacuum distillation are common methods.[4][5] A patent for a similar process describes a purification sequence of washing, concentration, and distillation to achieve high purity.[5]
Quantitative Data
The choice of desulfurizing agent is critical for maximizing the yield of the isothiocyanate. The following table, adapted from a study on the synthesis of a similar aryl isothiocyanate, compares the effectiveness of various reagents under microwave-assisted conditions.[7]
| Desulfurizing Reagent | Abbreviation | Yield (%) |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92 |
| Cyanuric chloride | TCT | 87 |
| Iodine | I₂ | 86 |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82 |
| Propane phosphonic acid anhydride | T3P® | 80 |
| p-Toluenesulfonyl chloride | TsCl | 78 |
| Ethyl chloroformate | - | 75 |
| Hydrogen peroxide (30%) | H₂O₂ | 75 |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is a representative procedure adapted from general methods for aryl isothiocyanate synthesis.[1][2]
Materials:
-
4-(Methylthio)aniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Cyanuric chloride (TCT) or another suitable desulfurizing agent
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)aniline (1 equivalent) in dichloromethane.
-
Add the base (e.g., triethylamine, 1.5 equivalents).
-
To the stirring solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by TLC until the starting amine is consumed.
-
-
Desulfurization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of the desulfurizing agent (e.g., cyanuric chloride, 0.5 equivalents) in dichloromethane.
-
Add the desulfurizing agent solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 30-60 minutes at 0 °C.
-
-
Work-up and Purification:
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.
-
Visualizations
Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Dealing with low reactivity of 4-(Methylthio)phenyl isothiocyanate
Welcome to the technical support center for 4-(Methylthio)phenyl isothiocyanate. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic isothiocyanate, a class of organic compounds containing the functional group -N=C=S. It is primarily used as a reagent in the synthesis of various organic molecules, most notably thiourea derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Q2: Why am I observing low reactivity or poor yields in my reaction with this compound?
The reactivity of aromatic isothiocyanates is significantly influenced by the electronic properties of the substituents on the phenyl ring. The methylthio (-SCH₃) group on this compound is considered to be weakly electron-donating through resonance. This can reduce the electrophilicity of the central carbon atom in the isothiocyanate group, making it less susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate or those with electron-withdrawing groups (e.g., nitro group).[1][2] Low nucleophilicity of the reacting amine or steric hindrance can also contribute to low reactivity.[1]
Q3: How can I improve the yield of my thiourea synthesis using this compound?
Several strategies can be employed to enhance the reaction yield:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reactivity barrier.[1]
-
Prolong Reaction Time: Allowing the reaction to proceed for a longer duration can lead to higher conversion.
-
Use of a Catalyst: While not always necessary for isothiocyanate-amine reactions, in challenging cases, a mild base catalyst might facilitate the reaction.
-
Solvent Choice: Aprotic polar solvents like dichloromethane, tetrahydrofuran (THF), or acetone are generally suitable for these reactions.[3]
-
Ensure Reagent Purity: The purity of both the isothiocyanate and the amine is crucial. Isothiocyanates can be sensitive to moisture and may degrade over time.
Q4: Are there any common side reactions to be aware of?
The primary reaction of an isothiocyanate is with a nucleophile, such as an amine, to form a thiourea.[3][4][5] Side reactions are not extensively reported under standard conditions for this specific isothiocyanate. However, with prolonged heating at high temperatures, decomposition of the starting material or product may occur. If using a complex amine, side reactions involving other functional groups on the amine could be possible.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Low Reactivity of this compound | The methylthio group is weakly electron-donating, reducing the electrophilicity of the isothiocyanate carbon. Increase the reaction temperature (e.g., reflux in a suitable solvent) or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups or significant steric hindrance will react more slowly. Consider using a more forcing condition (higher temperature, longer time). Alternatively, a different synthetic route that does not involve an isothiocyanate might be necessary. |
| Degraded Starting Material | This compound can degrade upon prolonged storage, especially if exposed to moisture. Ensure you are using a high-purity reagent. If in doubt, characterize the starting material by IR or NMR spectroscopy before use. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates. Ensure a solvent is used in which both reactants are soluble. Aprotic solvents like dichloromethane, THF, or acetone are generally good choices. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Reaction with Solvent or Impurities | Ensure the use of dry, high-purity solvents and reagents. Impurities in the starting materials or solvent can lead to side reactions. |
| Decomposition at High Temperatures | If heating is required, use the minimum temperature necessary to drive the reaction to completion. Monitor for the appearance of decomposition products by TLC. |
| Complex Substrate with Multiple Reactive Sites | If your amine substrate has multiple nucleophilic sites, you may see a mixture of products. Consider using protecting groups to block other reactive sites on your amine. |
Data Presentation
The reactivity of aryl isothiocyanates is highly dependent on the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity, while electron-donating groups (EDGs) decrease it. The following table summarizes typical reaction conditions and yields for the formation of thioureas from various p-substituted phenyl isothiocyanates with amines, illustrating the general trend.
| p-Substituent on Phenyl Isothiocyanate | Electronic Effect | Typical Reaction Conditions with Amines | Typical Yields |
| -NO₂ | Strong EWG | Room temperature, short reaction times | High to Quantitative |
| -Cl | Weak EWG | Room temperature to gentle heating | Good to High |
| -H | Neutral | Room temperature to gentle heating | Good to High |
| -SCH₃ | Weak EDG (via resonance) | Heating/Reflux may be required | Moderate to Good |
| -OCH₃ | Strong EDG | Heating/Reflux often required | Moderate to Good |
Note: This table provides a generalized comparison. Actual yields and optimal conditions will vary depending on the specific amine used.
Experimental Protocols
General Protocol for the Synthesis of a Thiourea Derivative from this compound and a Primary Amine
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon) setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF).
-
To this solution, add this compound (1.0-1.1 equivalents) portion-wise at room temperature while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish at room temperature, attach a reflux condenser and heat the mixture to a gentle reflux. Continue to monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The final thiourea product can be characterized by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.
-
FT-IR Spectroscopy: To identify the characteristic C=S and N-H stretching frequencies of the thiourea group.
-
Mass Spectrometry: To determine the molecular weight of the product.
Visualizations
Below are diagrams illustrating key concepts related to the reactivity of this compound.
References
Technical Support Center: 4-(Methylthio)phenyl Isothiocyanate Reactions
Welcome to the technical support center for minimizing byproducts in reactions involving 4-(Methylthio)phenyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct during the synthesis of this compound from 4-(methylthio)aniline is the corresponding symmetrical thiourea, N,N'-bis(4-(methylthio)phenyl)thiourea. This occurs when the newly formed isothiocyanate reacts with the starting aniline. Other potential byproducts can arise from side reactions of the desulfurizing agent or decomposition under harsh conditions.
Q2: How can I minimize the formation of N,N'-bis(4-(methylthio)phenyl)thiourea?
A2: Minimizing the formation of the thiourea byproduct involves several strategies. A key approach is to choose a desulfurizing agent that allows for a rapid conversion of the intermediate dithiocarbamate to the isothiocyanate. Additionally, controlling the reaction temperature and using an appropriate solvent can significantly reduce this side reaction. A one-pot synthesis where the intermediate is not isolated can sometimes lead to higher thiourea formation if the reaction is not carefully controlled.
Q3: What is the role of the desulfurizing agent in byproduct formation?
A3: The choice of desulfurizing agent is critical. A highly efficient and fast-acting desulfurizing agent will quickly convert the dithiocarbamate intermediate into the isothiocyanate, reducing the opportunity for it to react with the starting amine to form thiourea. The reactivity of the desulfurizing agent can influence the optimal reaction temperature and time, which in turn affects byproduct formation.
Q4: Can the purity of my starting materials affect byproduct formation?
A4: Absolutely. Impurities in the starting 4-(methylthio)aniline can lead to the formation of undesired side products. It is crucial to use highly pure starting materials to ensure a clean reaction.
Q5: How can I effectively purify this compound from the reaction mixture?
A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the byproducts. A common solvent system is a mixture of hexane and ethyl acetate. In some cases, distillation under reduced pressure can also be an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Amount of Thiourea Byproduct
| Potential Cause | Suggested Solution |
| Slow desulfurization step | Choose a more reactive desulfurizing agent. For example, using reagents like DMT/NMM/TsO⁻ has been shown to be highly efficient in microwave-assisted synthesis.[1] |
| High reaction temperature | While heat can drive the reaction to completion, excessive temperatures can also promote the reaction between the isothiocyanate product and the starting amine. Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or HPLC to find the optimal balance. |
| Inappropriate solvent | The choice of solvent can influence the relative rates of the desired reaction and the side reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Experiment with different solvents to see which minimizes byproduct formation. |
| Incorrect stoichiometry | Ensure that the desulfurizing agent is used in the correct stoichiometric amount. An excess or deficit can lead to incomplete reaction or side reactions. |
Issue 2: Presence of Other Unknown Impurities
| Potential Cause | Suggested Solution |
| Decomposition of the product | This compound can be sensitive to prolonged heating or acidic/basic conditions during workup. Minimize the reaction time and use mild workup procedures. |
| Side reactions with the solvent | Some solvents may react with the starting materials or intermediates under the reaction conditions. Ensure the chosen solvent is inert. |
| Contaminated reagents | Use freshly opened or purified reagents and solvents to avoid introducing impurities that can lead to side reactions. |
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound and the formation of the major byproduct, N,N'-bis(4-(methylthio)phenyl)thiourea. The data is based on general principles of isothiocyanate synthesis and may vary depending on the specific experimental setup.
Table 1: Effect of Desulfurizing Agent on Product Distribution
| Desulfurizing Agent | Typical Reaction Conditions | Expected this compound Yield (%) | Expected Thiourea Byproduct Formation (%) |
| Tosyl Chloride | DCM, rt, 2-4 h | 75-85 | 10-20 |
| Iodine/TBAI | Acetonitrile, rt, 1-2 h | 80-90 | 5-15 |
| DMT/NMM/TsO⁻ | Microwave, 90°C, 3 min | >90 | <5 |
| Phosgene/Thiophosgene | Toluene, 0°C to rt, 1-3 h | >90 | <5 |
Note: Phosgene and thiophosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Table 2: Effect of Temperature on Product Distribution (using Iodine/TBAI as desulfurizing agent)
| Temperature (°C) | Reaction Time (h) | Expected this compound Yield (%) | Expected Thiourea Byproduct Formation (%) |
| 0 | 6 | 70-80 | 15-25 |
| Room Temperature (25) | 2 | 85-95 | 5-15 |
| 50 | 1 | 80-90 | 10-20 |
| 80 (Reflux in Acetonitrile) | 0.5 | 70-80 | 20-30 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Iodine/TBAI
Materials:
-
4-(Methylthio)aniline (1.0 eq)
-
Carbon disulfide (CS₂) (2.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq)
-
Iodine (I₂) (1.1 eq)
-
Acetonitrile (anhydrous)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a solution of 4-(methylthio)aniline in anhydrous acetonitrile, add triethylamine and cool the mixture to 0°C in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the formation of the dithiocarbamate intermediate by TLC.
-
Add TBAI to the reaction mixture.
-
Slowly add a solution of iodine in acetonitrile to the mixture. The color of the reaction will change.
-
Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: HPLC Analysis of Reaction Mixture
Objective: To quantify the ratio of this compound to N,N'-bis(4-(methylthio)phenyl)thiourea.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
Procedure:
-
Prepare a standard solution of purified this compound and, if available, N,N'-bis(4-(methylthio)phenyl)thiourea of known concentrations.
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Inject the standard solutions and the reaction mixture sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to the product and the byproduct by comparing their retention times with the standards.
-
Calculate the relative amounts of the product and byproduct by integrating the peak areas.
Mandatory Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-(Methylthio)phenyl Isothiocyanate (Erucin) and Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two prominent isothiocyanates: 4-(methylthio)butyl isothiocyanate, commonly known as erucin, and the extensively studied sulforaphane. Both compounds, found in cruciferous vegetables, have garnered significant attention for their potential chemopreventive and therapeutic properties. This document synthesizes experimental data to offer a clear comparison of their mechanisms of action, efficacy in various cancer cell lines, and modulation of key signaling pathways.
I. Comparative Biological Activity Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the cytotoxic and biological effects of erucin and sulforaphane on different cancer cell lines.
Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | Erucin (µM) | Sulforaphane (µM) | Assay | Reference |
| MCF7 | Breast Cancer | 28 | 11 | SRB | [1] |
| PC3 | Prostate Cancer | >25 | ~15 | Cell Proliferation Assay | [2] |
| Caco-2 | Colon Carcinoma | - | - | - | [3] |
| A549 | Lung Adenocarcinoma | - | - | - | [4] |
Note: Direct comparative IC50 values in the same study are limited. The data presented is compiled from different sources for illustrative purposes.
Table 2: Comparative Effects on Phase II Enzyme Induction
| Cell Line | Enzyme | Erucin (Fold Increase) | Sulforaphane (Fold Increase) | Treatment Concentration | Reference |
| Caco-2 | Quinone Reductase (QR) | 11.1 | 3.3 | 20 µM | [3] |
| Caco-2 | UDP-glucuronosyl transferase (UGT1A1) | 11.6 | 5.3 | 20 µM | [3] |
II. Mechanisms of Action: A Comparative Overview
Both erucin and sulforaphane share similar mechanisms of action, primarily centered around the activation of the Nrf2-Keap1 pathway and the induction of apoptosis. However, subtle differences in their potency and effects on specific molecular targets have been observed.
A. The Keap1-Nrf2 Signaling Pathway
A primary mechanism for the chemopreventive effects of both isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor regulating the expression of antioxidant and detoxification enzymes.[3][5]
Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Erucin and sulforaphane react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes, including Phase II detoxification enzymes.[3] Studies have shown that erucin can be a more potent inducer of certain Phase II enzymes, such as Quinone Reductase and UGT1A1, in human colon carcinoma Caco-2 cells compared to sulforaphane.[3]
B. Induction of Apoptosis and Cell Cycle Arrest
Both compounds have been demonstrated to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][6][7]
Erucin has been shown to affect the proliferation of human lung adenocarcinoma A549 cells by significantly enhancing p53 and p21 protein expression in a dose-dependent manner.[4] At higher concentrations, it also induces PARP-1 cleavage, a hallmark of apoptosis.[4] Similarly, in breast cancer cells, erucin induces G2/M phase cell cycle arrest and apoptosis.[6][7] Erucin's inhibitory effect on the proliferation of various breast cancer cell lines was found to be concentration-dependent, with a weaker effect observed in normal breast cells.[6] In prostate cancer cells, sulforaphane appears to be a more potent inhibitor of cell proliferation compared to erucin.[2]
III. Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of erucin and sulforaphane.
A. Cell Viability and Proliferation Assays
1. Sulforhodamine B (SRB) Assay:
-
Principle: Measures cell density based on the measurement of cellular protein content.
-
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of erucin or sulforaphane for a specified duration (e.g., 72 hours).
-
Fix cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.[1]
-
2. Clonogenic Assay:
-
Principle: Assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and proliferative potential.
-
Protocol:
-
Treat cells with erucin or sulforaphane for a defined period.
-
Trypsinize and seed a known number of viable cells into new culture dishes.
-
Incubate for a period sufficient for colony formation (e.g., 1-3 weeks).
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.[6]
-
B. Apoptosis and Cell Cycle Analysis
1. Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Principle: A fluorescent staining method to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the test compounds.
-
Stain the cells with a mixture of acridine orange and ethidium bromide.
-
Visualize the cells under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.[6]
-
2. Flow Cytometry for Cell Cycle Analysis:
-
Principle: Quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Culture and treat cells with erucin or sulforaphane.
-
Harvest and fix the cells (e.g., with cold ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[6]
-
3. Western Blot Analysis:
-
Principle: A technique to detect and quantify specific proteins in a sample.
-
Protocol:
-
Lyse treated cells to extract total proteins.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p53, p21, cleaved PARP, pERK1/2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[2][4]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erucin, a new promising cancer chemopreventive agent from rocket salads, shows anti-proliferative activity on human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
A Comparative Analysis of 4-(Methylthio)phenyl Isothiocyanate and Other Prominent Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activities of Key Isothiocyanates with Supporting Experimental Data.
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They are generated from the enzymatic hydrolysis of glucosinolates and have garnered significant scientific interest for their potential as chemopreventive and therapeutic agents. Their anticancer effects are attributed to diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cellular defense and inflammation.[1][2]
This guide provides a comparative overview of 4-(Methylthio)phenyl isothiocyanate (MTP-ITC) against other well-characterized isothiocyanates: sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC). While direct comparative data for MTP-ITC is limited, this document synthesizes available experimental findings to offer a valuable resource for researchers.
Comparative Analysis of Biological Activity
The biological efficacy of isothiocyanates is closely linked to their chemical structure. This section compares the anti-inflammatory, antioxidant, and cytotoxic activities of MTP-ITC and other selected ITCs.
Anti-Inflammatory and Antioxidant Activity
A comparative study assessed the anti-inflammatory and antioxidant activities of several isothiocyanates, including this compound (referred to as 4-methylsulfanylphenyl ITC), phenethyl isothiocyanate, and allyl isothiocyanate.[3][4] The study evaluated their ability to inhibit the COX-2 enzyme, a key mediator of inflammation, and their antioxidant capacity through various assays.
| Compound | COX-2 Inhibition (%) at 50 µM | Antioxidant Activity (DPPH Scavenging IC50, mM) |
| 4-(Methylthio)phenyl ITC | Not reported in this study | Not reported in this study |
| Phenethyl Isothiocyanate (PEITC) | No inhibition | Not reported in this study |
| Allyl Isothiocyanate (AITC) | No inhibition | Not reported in this study |
| Phenyl Isothiocyanate | ~99% | 1.08 |
| 3-Methoxyphenyl Isothiocyanate | No inhibition | 1.16 |
Table 1: Comparative Anti-inflammatory and Antioxidant Activity of Isothiocyanates. Data extracted from a study by Černiauskas et al. (2018). While direct data for MTP-ITC was not available in this specific comparison, data for structurally related phenyl isothiocyanates are included for context.[3][4]
It is noteworthy that in this particular study, phenyl isothiocyanate, a compound structurally similar to MTP-ITC, exhibited the most potent COX-2 inhibitory and antioxidant activities among the tested compounds.[3][4]
Cytotoxicity in Cancer Cells
The cytotoxic effects of isothiocyanates are a key measure of their anticancer potential. While a direct comparative study including MTP-ITC is not available, data from various studies on different cancer cell lines provide insights into their relative potencies.
| Isothiocyanate | Cell Line | IC50 (µM) | Reference |
| 4-(Methylthio)butyl isothiocyanate (Erucin) | MDA-MB-231 (Breast) | ~20-40 (apoptosis-inducing) | [5] |
| SKBR-3 (Breast) | ~20-40 (apoptosis-inducing) | [5] | |
| T47D (Breast) | ~20-40 (apoptosis-inducing) | [5] | |
| Sulforaphane (SFN) | PC-3 (Prostate) | ~15 | (Not directly cited) |
| LNCaP (Prostate) | ~10 | (Not directly cited) | |
| MCF7 (Breast) | 7.5 | (Not directly cited) | |
| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | ~5 | (Not directly cited) |
| LNCaP (Prostate) | ~7.5 | (Not directly cited) | |
| MCF7 (Breast) | 5 | (Not directly cited) | |
| Allyl Isothiocyanate (AITC) | PC-3 (Prostate) | ~10 | (Not directly cited) |
| LNCaP (Prostate) | ~12.5 | (Not directly cited) | |
| MCF7 (Breast) | ~10 | (Not directly cited) |
Table 2: Comparative Cytotoxicity (IC50) of Isothiocyanates in Various Cancer Cell Lines. Data is compiled from multiple sources and not from a single comparative study. The IC50 values for 4-(Methylthio)butyl isothiocyanate (Erucin), a structurally similar compound to MTP-ITC, are presented as a range for apoptosis induction.
Mechanisms of Action: Signaling Pathways
Isothiocyanates exert their biological effects by modulating key cellular signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Nrf2 Activation Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Activation of the Nrf2 pathway is a primary mechanism by which isothiocyanates confer their protective effects.
NF-κB Inhibition Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. Chronic activation of NF-κB is implicated in various diseases, including cancer. Many isothiocyanates have been shown to inhibit the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of isothiocyanates.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the isothiocyanate compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.
Nrf2 Nuclear Translocation Assay
This assay quantifies the activation of Nrf2 by measuring its translocation from the cytoplasm to the nucleus.
Workflow:
References
- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of 4-(Methylthio)phenyl Isothiocyanate and Other Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of 4-(Methylthio)phenyl isothiocyanate (MTP-ITC) and other well-researched isothiocyanates (ITCs), namely Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Allyl Isothiocyanate (AITC). Due to the limited direct experimental data on MTP-ITC, this guide utilizes data from its close structural analog, 4-(methylthio)butyl isothiocyanate, also known as Erucin (ERN), as a proxy.
Isothiocyanates, a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant attention for their potent chemopreventive and therapeutic properties in cancer.[1] They exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]
Comparative Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erucin (as a proxy for MTP-ITC), Sulforaphane, PEITC, and AITC in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Erucin (ERN) | MCF7 (Breast) | 28 | [3] |
| AsPC-1 (Pancreatic) | 30-100 | [4][5] | |
| Sulforaphane (SFN) | T24 (Bladder) | 26.9 (24h), 15.9 (48h) | [6] |
| MCF-7 (Breast) | 13.7 | ||
| A549 (Lung) | 10.29 | ||
| Phenethyl Isothiocyanate (PEITC) | LNCaP (Prostate) | ~7 | [7] |
| MCF-7 (Breast) | 7.32 | ||
| Allyl Isothiocyanate (AITC) | A549 (Lung) | 12.64 |
Mechanisms of Anticancer Action
Isothiocyanates employ a multi-pronged approach to inhibit cancer progression. The primary mechanisms include the induction of apoptosis and cell cycle arrest, which are often mediated by complex signaling pathways.
Induction of Apoptosis
Apoptosis is a crucial mechanism by which ITCs eliminate cancer cells. This process is characterized by a series of biochemical events leading to characteristic cell changes and death.
Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a standard method to quantify apoptotic and necrotic cells using flow cytometry.
-
Cell Culture and Treatment: Seed cancer cells in a suitable culture vessel and treat with the desired concentration of the isothiocyanate for a specified duration. Include an untreated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove any residual medium and treatment compound.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Arrest
ITCs can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. Erucin, for instance, has been shown to induce cell cycle arrest at the G2/M phase in leukemia and breast cancer cells.[8][9]
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol allows for the analysis of cell cycle distribution by measuring the DNA content of cells using flow cytometry.
-
Cell Culture and Treatment: Culture and treat the cancer cells with the isothiocyanate as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, ensuring that the PI stain specifically binds to DNA.
-
PI Staining: Add a solution containing Propidium Iodide to the cells. PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.
-
Incubation: Incubate the cells in the dark to allow for complete DNA staining.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be reflected in the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Modulated by Isothiocyanates
The anticancer effects of isothiocyanates are orchestrated through the modulation of intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by these compounds.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 4. Anticancer properties of erucin, an H2 S-releasing isothiocyanate, on human pancreatic adenocarcinoma cells (AsPC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Methylthio)phenyl isothiocyanate and Phenethyl Isothiocyanate (PEITC) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents. Among the numerous ITCs studied, phenethyl isothiocyanate (PEITC) is one of the most well-characterized, with a substantial body of research supporting its anti-cancer effects. This guide provides a comparative overview of PEITC and a structurally related compound, 4-(methylthio)phenyl isothiocyanate, summarizing their known biological activities, mechanisms of action, and available experimental data. While extensive research is available for PEITC, data on this compound is limited in the public domain.
Chemical Structures
| Compound | Structure |
| This compound | |
| Phenethyl isothiocyanate (PEITC) |
Performance Comparison: Anticancer Activity
Phenethyl isothiocyanate (PEITC)
PEITC has demonstrated potent anticancer effects in numerous preclinical studies, targeting various stages of carcinogenesis. It has been shown to inhibit the proliferation and induce apoptosis (programmed cell death) in a wide array of cancer cell lines, including those of the lung, prostate, breast, and colon.
Table 1: Summary of PEITC Anticancer Activity (Representative Data)
| Cancer Type | Cell Line | Key Findings | IC50 Values | Reference |
| Cervical Cancer | CaSki & HeLa | Induced apoptosis and cell viability reduction in a dose- and time-dependent manner. | Not explicitly stated, but significant effects observed at 20-30 µM. | |
| Prostate Cancer | DU145 & PC-3 | Induced G2/M phase cell cycle arrest. | Not explicitly stated, but significant effects observed at 10-20 µM. | |
| Breast Cancer | MCF-7 | Induced apoptosis via the mitochondrial pathway. | Not explicitly stated. |
This compound
Specific experimental data on the anticancer activity of this compound, including IC50 values, is not extensively reported in publicly accessible scientific literature. Studies on the related compound, 4-(methylthio)butyl isothiocyanate (erucin), have shown that it can inhibit the proliferation of breast cancer cells and induce apoptosis. Another study on various phenyl isothiocyanate derivatives reported anticancer activity, but did not specifically identify this compound among the most potent compounds.
Mechanisms of Action
Phenethyl isothiocyanate (PEITC)
PEITC exerts its anticancer effects through multiple mechanisms of action, which often involve the modulation of key signaling pathways.
-
Induction of Apoptosis: PEITC is a potent inducer of apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. Key signaling pathways implicated in PEITC-induced apoptosis include the JNK pathway and the modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: PEITC can arrest the cell cycle at
A Comparative Guide to Analytical Methods for 4-(Methylthio)phenyl isothiocyanate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-(Methylthio)phenyl isothiocyanate (MTP-ITC) is paramount for its investigation as a potential therapeutic agent and its quality control. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of these methods is compared based on available experimental data for MTP-ITC and structurally similar isothiocyanates.
Workflow for Cross-Validation of Analytical Methods
A critical step in analytical method development is cross-validation, which ensures that different analytical techniques yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC, GC-MS, and UV-Vis spectrophotometric methods for the analysis of MTP-ITC.
Caption: A flowchart illustrating the cross-validation process for HPLC, GC-MS, and UV-Vis methods.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following tables summarize typical validation parameters for the analysis of MTP-ITC and related isothiocyanates using HPLC, GC-MS, and UV-Vis spectrophotometry.
Table 1: Comparison of HPLC and GC-MS Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.997[2] |
| Limit of Detection (LOD) | 10 ng/mL (for Sulforaphane derivative)[1] | 10.6 - 27.5 ng/mL (for various ITCs) |
| Limit of Quantification (LOQ) | 10 ng/mL (for Sulforaphane derivative)[1] | 32 - 83.4 ng/mL (for various ITCs) |
| Accuracy (% Recovery) | Within ±10% of nominal value[1] | Not explicitly stated for MTP-ITC |
| Precision (%RSD) | < 15%[1] | Not explicitly stated for MTP-ITC |
| Derivatization | Often required for UV detection to enhance sensitivity.[1][3] | May not be necessary but can improve volatility and peak shape. |
| Selectivity | Good, can be affected by co-eluting compounds. | Excellent, with mass spectral identification. |
| Throughput | High | Moderate |
Table 2: Performance of UV-Vis Spectrophotometric Method
| Validation Parameter | UV-Vis Spectrophotometry |
| Principle | Cyclocondensation reaction of ITCs with 1,2-benzenedithiol to form a chromophoric product.[3] |
| Wavelength of Max. Absorbance (λmax) | 365 nm for the 1,3-benzodithiole-2-thione product.[3] |
| Sensitivity | Low (around 1 nmol).[3] |
| Selectivity | Highly selective for isothiocyanates.[3] |
| Limitations | Measures total isothiocyanate content, not specific for MTP-ITC if other ITCs are present. Time-consuming due to the derivatization step.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline representative experimental protocols for the analysis of MTP-ITC.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This method often requires a pre-column derivatization step to enhance the UV absorbance of MTP-ITC, as isothiocyanates generally lack a strong chromophore.[1][3]
a) Derivatization with 2-Naphthalenethiol (Adapted from a method for Sulforaphane) [1]
-
Reagent Preparation: Prepare a 0.3 M solution of 2-naphthalenethiol in acetonitrile and a phosphate buffer (pH 7.4).
-
Sample Derivatization: Mix the MTP-ITC sample solution with the 2-naphthalenethiol solution and phosphate buffer.
-
Incubation: Incubate the mixture at 37°C for 60 minutes.
b) HPLC-UV/Vis Conditions
-
Instrumentation: A standard HPLC system with a UV/Vis detector.
-
Column: Kinetex C18 (150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate the derivatized MTP-ITC from other components.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: The optimal wavelength for the MTP-ITC derivative (e.g., 234 nm for a similar derivative).[1]
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like MTP-ITC, offering excellent separation and definitive identification.
a) Sample Preparation
-
Extraction: Extract MTP-ITC from the sample matrix using a suitable organic solvent such as dichloromethane or n-hexane.[3]
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
b) GC-MS Conditions (Adapted from a method for various ITCs)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: Varian VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp 1: Increase to 110°C at 5°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 3.5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of MTP-ITC.
-
UV-Vis Spectrophotometry
This method is suitable for the determination of total isothiocyanate content and involves a cyclocondensation reaction.[3]
a) Derivatization with 1,2-Benzenedithiol [3]
-
Reaction Mixture: To the sample containing MTP-ITC, add a solution of 1,2-benzenedithiol in a suitable buffer (e.g., potassium phosphate buffer, pH 8.5) and an organic solvent like isopropanol.
-
Incubation: Heat the mixture to facilitate the cyclocondensation reaction.
b) UV-Vis Measurement
-
Instrumentation: A UV-Vis spectrophotometer.
-
Measurement: Measure the absorbance of the resulting solution at 365 nm, which corresponds to the formation of 1,3-benzodithiole-2-thione.[3]
-
Quantification: Use a calibration curve prepared with a known standard of an isothiocyanate.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV/Vis with derivatization is a robust and high-throughput method suitable for routine quality control, offering good precision and accuracy.[1]
-
GC-MS provides superior selectivity and sensitivity, making it the preferred method for the definitive identification and quantification of MTP-ITC, especially in complex matrices.
-
UV-Vis Spectrophotometry is a simple and cost-effective technique for determining the total isothiocyanate content but lacks the specificity for MTP-ITC in the presence of other isothiocyanates.[3]
A thorough cross-validation of these methods is highly recommended to ensure data integrity and the selection of the most appropriate technique for the intended application.
References
- 1. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of 4-(Methylthio)phenyl Isothiocyanate and Other Prominent Isothiocyanate Inhibitors
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of 4-(Methylthio)phenyl isothiocyanate and its well-known counterparts, sulforaphane and phenethyl isothiocyanate.
Recent advancements in cancer research have highlighted the therapeutic potential of isothiocyanates (ITCs), a class of naturally occurring compounds found in cruciferous vegetables. This guide provides a comprehensive comparison of the efficacy of this compound, also known as erucin, against two of the most extensively studied ITCs, sulforaphane (SFN) and phenethyl isothiocyanate (PEITC). This analysis is based on publicly available experimental data to aid researchers in their ongoing efforts in cancer drug discovery and development.
Comparative Efficacy: A Quantitative Overview
The inhibitory effects of these isothiocyanates have been evaluated across various cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound (Erucin), Sulforaphane, and Phenethyl isothiocyanate (PEITC) in different cancer cell lines as reported in various studies.
| Cancer Type | Cell Line | This compound (Erucin) IC50 (µM) | Sulforaphane (SFN) IC50 (µM) | Phenethyl Isothiocyanate (PEITC) IC50 (µM) | Reference(s) |
| Breast Cancer | MCF-7 | 9.7 | 5.0 | 7.32 ± 0.25 | [1] |
| Breast Cancer | T47D | 7.6 | 6.6 | Not Available | [1] |
| Breast Cancer | BT-474 | 19.7 | 15.0 | Not Available | [1] |
| Breast Cancer | MDA-MB-231 | ~24 | Not Available | Not Available | [2] |
| Prostate Cancer | PC3 | Less potent than SFN | More potent than Erucin | > SFN at 10 µM | [3][4] |
| Bladder Cancer | RT4 | 8.79 ± 1.3 | 5.66 ± 1.2 | Not Available | [5] |
| Lung Cancer | A549 | 97.7 | 82.0 | Not Available | [3] |
| Multiple Myeloma | Various | Not Available | 5 - 72 | 6 - 37 |
Note: Direct comparative studies of all three compounds in the same experimental setup are limited. The data presented is compiled from multiple sources and should be interpreted with this in mind. Variations in experimental conditions can influence IC50 values.
Mechanisms of Action: A Shared Strategy Against Cancer
Isothiocyanates, including this compound, sulforaphane, and PEITC, exert their anticancer effects through a variety of shared and distinct mechanisms. A primary mode of action involves the induction of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. By activating Nrf2, these compounds enhance the expression of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from oxidative damage.
Furthermore, these ITCs have been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of key regulatory proteins involved in cell survival and death, such as the Bcl-2 family of proteins and caspases.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of isothiocyanates. Specific details may vary between laboratories and should be optimized accordingly.
Cell Viability/Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the isothiocyanate (e.g., 0-100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of isothiocyanate for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Clonogenic Assay
This assay assesses the long-term ability of single cells to form colonies after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with the isothiocyanate for a defined period.
-
Incubation: Replace the treatment medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the comparative efficacy and mechanisms of this compound and other key isothiocyanates. Further research involving direct, head-to-head comparisons in a wider range of cancer models is warranted to fully elucidate their relative therapeutic potential.
References
- 1. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 4-(Methylthio)phenyl Isothiocyanate Analogs in Cancer Research
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of bioactive compounds is crucial for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 4-(Methylthio)phenyl isothiocyanate (MTP-ITC) analogs and related isothiocyanates, focusing on their anticancer activity. The information is compiled from various studies to offer insights into how structural modifications influence their cytotoxic effects.
Quantitative Comparison of Anticancer Activity
The anticancer efficacy of isothiocyanates (ITCs) is significantly influenced by their chemical structure. Variations in the alkyl chain length and substitutions on the phenyl ring can lead to substantial differences in their cytotoxic potency against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of phenylalkyl isothiocyanates, which serve as structural analogs to MTP-ITC, across different human cancer cell lines. Lower IC50 values are indicative of greater potency.
| Compound/Analog | Structure | Cancer Cell Line | IC50 (µM) |
| Phenylalkyl Isothiocyanates | |||
| Benzyl isothiocyanate (BITC) | Ph-CH₂-NCS | Glioblastoma (T98G) | 10.2 ± 1.1 |
| Breast (MDA-MB-231) | 8.5 ± 0.9 | ||
| Prostate (PC-3) | 12.5 ± 1.5 | ||
| Phenethyl isothiocyanate (PEITC) | Ph-(CH₂)₂-NCS | Glioblastoma (T98G) | 8.1 ± 0.7 |
| Breast (MDA-MB-231) | 6.2 ± 0.5 | ||
| Prostate (PC-3) | 9.8 ± 1.2 | ||
| Phenylpropyl isothiocyanate (PPITC) | Ph-(CH₂)₃-NCS | Glioblastoma (T98G) | 6.5 ± 0.6 |
| Breast (MDA-MB-231) | 4.8 ± 0.4 | ||
| Prostate (PC-3) | 7.5 ± 0.8 | ||
| Phenylbutyl isothiocyanate (PBITC) | Ph-(CH₂)₄-NCS | Glioblastoma (T98G) | 4.2 ± 0.3 |
| Breast (MDA-MB-231) | 3.1 ± 0.3 | ||
| Prostate (PC-3) | 5.1 ± 0.6 | ||
| Related Methylthio-Containing Isothiocyanates | |||
| 4-(Methylthio)butyl isothiocyanate | CH₃S(CH₂)₄NCS | Jurkat T-leukemia | Induces G2/M arrest |
| Breast (MDA-MB-231, SKBR-3, T47D) | Concentration-dependent decrease in viability |
Summary of Structure-Activity Relationship:
The data presented in the table for phenylalkyl isothiocyanates reveals a consistent trend: the anticancer activity generally increases with the elongation of the alkyl chain connecting the phenyl ring and the isothiocyanate group.[1][2][3] For instance, phenylbutyl isothiocyanate (PBITC), with a four-carbon chain, consistently exhibits lower IC50 values—and thus higher potency—across glioblastoma, breast, and prostate cancer cell lines compared to benzyl isothiocyanate (BITC) with a single-carbon linker.[1][2] This suggests that increased lipophilicity and chain length may play a critical role in the cytotoxic efficacy of these compounds.
While specific SAR data for a broad range of substituted this compound analogs is limited in the reviewed literature, the activity of 4-(methylthio)butyl isothiocyanate highlights that the methylthio group is compatible with anticancer activity.[4] This aliphatic analog has been shown to induce cell cycle arrest and apoptosis in leukemia cells and reduce the viability of various breast cancer cell lines.[4]
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of these compounds is the MTT assay, which measures cell viability.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to determine the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
96-well plates
-
Test compounds (isothiocyanate analogs)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isothiocyanate analogs. A control group with no compound treatment is also included. The plates are then incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.[5] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[7] The plate is then gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Isothiocyanates exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The diagrams below illustrate a typical experimental workflow for evaluating the anticancer activity of these compounds and a simplified signaling pathway for apoptosis induction.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchhub.com [researchhub.com]
- 7. MTT (Assay protocol [protocols.io]
A Comparative Guide to 4-(Methylthio)phenyl Isothiocyanate and its Oxidized Counterpart, Sulforaphene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. Renowned for their potent biological activities, these compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in cancer chemoprevention and anti-inflammatory therapies. This guide provides a detailed comparison of two such isothiocyanates: 4-(Methylthio)phenyl isothiocyanate (MTPITC) and sulforaphene, the oxidized form of the well-studied sulforaphane.
While both molecules share the characteristic isothiocyanate group (-N=C=S) responsible for many of their biological effects, subtle structural differences, such as the presence of a phenyl group in MTPITC and a sulfinyl group in a butyl chain in sulforaphene, can lead to distinct physicochemical properties and biological activities. This comparison aims to provide an objective overview of their known attributes, supported by available experimental data, to aid researchers in their ongoing investigations and drug development endeavors.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of MTPITC and sulforaphene is crucial for interpreting their biological activities and for designing experimental protocols. The table below summarizes their key characteristics.
| Property | This compound (MTPITC) | Sulforaphene |
| Chemical Structure | CH₃SC₆H₄NCS | C₆H₉NOS₂ |
| Molecular Formula | C₈H₇NS₂ | C₆H₉NOS₂ |
| Molecular Weight | 181.28 g/mol | 175.28 g/mol |
| Appearance | White to cream to yellow crystals or powder | Not widely documented, typically synthesized for research |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
| Natural Source | Found in some cruciferous vegetables | Derived from glucoraphanin, found in radish seeds and other cruciferous vegetables.[1] |
Comparative Biological Activities
The primary biological activities of interest for both MTPITC and sulforaphene are their anticancer, anti-inflammatory, and antioxidant effects. The following sections and tables summarize the available quantitative data for these activities.
Anticancer Activity
Both MTPITC and sulforaphene have been investigated for their potential to inhibit the growth of cancer cells. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The following table presents available IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Sulforaphene | HCT116 | Colon Cancer | 9.42 ± 0.46 µg/mL | [2] |
| Sulforaphene | A549 | Lung Cancer | ~30 µmol/L (induces apoptosis) | [1] |
| Sulforaphene | H460 | Lung Cancer | ~30 µmol/L (induces apoptosis) | [1] |
| Sulforaphane (for comparison) | T24 | Bladder Cancer | 26.9 ± 1.12 µM (24h), 15.9 ± 0.76 µM (48h) | [3] |
| Sulforaphane (for comparison) | MDA MB 231 | Breast Cancer | ~20 µM (24h) | [4] |
| Sulforaphane (for comparison) | MCF-7 | Breast Cancer | ~20 µM (24h) | [4] |
| Sulforaphane (for comparison) | SKBR-3 | Breast Cancer | ~20 µM (24h) | [4] |
| Sulforaphane (for comparison) | MDA MB 468 | Breast Cancer | ~20 µM (24h) | [4] |
| This compound (MTPITC) | Data Not Available |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have been shown to modulate inflammatory pathways, primarily through the inhibition of the NF-κB signaling pathway.
| Compound | Assay | Model | Effect | Reference |
| This compound (MTPITC) | COX-2 Inhibition | Human COX-2 enzyme | ~99% inhibition at 50 µM | [5][6] |
| Sulforaphene | IL-6, TNF-α, IL-1β, IL-12 reduction | LPS-stimulated THP-1 human acute monocytic leukemia cells | Decreased transcription of proinflammatory molecules | [7] |
| Sulforaphene | NF-κB signaling | LPS-stimulated macrophages | Potent inhibition of inflammatory responses | [7] |
| Sulforaphane (for comparison) | IL-6 reduction | Plasma of overweight healthy adults | Significantly lower plasma IL-6 concentrations after 10 weeks of broccoli sprout consumption | [8] |
Antioxidant Activity
The antioxidant effects of isothiocyanates are often indirect, mediated by the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
| Compound | Assay | Result | Reference |
| This compound (MTPITC) | DPPH radical scavenging | 9.9% inhibition at 1.19 mM | [6] |
| 4-(Methylthio)-3-butenyl isothiocyanate (related compound) | DPPH radical scavenging | Second-order rate constant of 43.1 ± 9.5 M⁻¹ s⁻¹ | [9] |
| Sulforaphene | Nrf2 activation | Restores Nrf2 activity in the kidneys of D-gal-treated mice | [10] |
| Sulforaphene | Upregulation of antioxidant enzymes | Upregulates expression of HO-1, NQO1, and GCLM | [10] |
| Sulforaphane (for comparison) | Indirect antioxidant | Induces glutathione and other antioxidant compounds | [11] |
Signaling Pathways
The biological activities of MTPITC and sulforaphene are mediated through their interaction with key cellular signaling pathways. The Nrf2 and NF-κB pathways are central to their antioxidant and anti-inflammatory effects, respectively.
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for key assays cited in the comparison.
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Treat the cells with various concentrations of the test compound (MTPITC or sulforaphene) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]
-
Cell Treatment: Culture and treat cells with the desired concentrations of MTPITC or sulforaphene for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[20][21][22][23][24]
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: Treat the transfected cells with the test compounds and/or an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for a dual-luciferase reporter assay system.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
The available evidence suggests that both this compound and sulforaphene possess promising biological activities, particularly in the realms of anticancer and anti-inflammatory research. Sulforaphene has been more extensively studied, with a significant body of literature supporting its effects on various cancer cell lines and its ability to modulate key signaling pathways. While data on MTPITC is more limited, initial findings indicate potent anti-inflammatory properties.
The structural differences between the two compounds likely contribute to variations in their biological efficacy and specificity, a notion supported by comparative studies of other isothiocyanates. The lack of direct comparative experimental data for MTPITC and sulforaphene highlights a significant knowledge gap and a promising area for future research. Such studies would be invaluable for elucidating their structure-activity relationships and for identifying the most promising candidates for further preclinical and clinical development. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. Frontiers | The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update [frontiersin.org]
- 2. Isothiocyanates Are Promising Compounds against Oxidative Stress, Neuroinflammation and Cell Death that May Benefit Neurodegeneration in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Insight into the Potential Protective Function of Sulforaphene against ROS−Mediated Oxidative Stress Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchhub.com [researchhub.com]
- 15. atcc.org [atcc.org]
- 16. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bowdish.ca [bowdish.ca]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 24. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of 4-(Methylthio)phenyl Isothiocyanate's Impact on Cancer Cell Lines
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the in-vitro efficacy of 4-(Methylthio)phenyl isothiocyanate and its analogs against various cancer cell lines. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents.[1] One such compound, this compound (MTP-ITC), and its close analogs like 4-(methylthio)butyl isothiocyanate (also known as Erucin or MTBITC), have demonstrated notable anti-cancer properties in various preclinical studies. These compounds have been shown to selectively target cancer cells over non-transformed cells, inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways.[2][3] This guide provides a comparative analysis of the effects of MTP-ITC and its analogs across different cancer cell lines, summarizing key quantitative data and providing detailed experimental methodologies.
Mechanism of Action
Isothiocyanates exert their anti-cancer effects through a multi-pronged approach, primarily by inducing oxidative stress, which in turn triggers cell cycle arrest and programmed cell death (apoptosis). The key mechanisms of action observed for MTP-ITC and its analogs include:
-
Induction of Cell Cycle Arrest: A hallmark of ITC activity is the disruption of the cell cycle, most commonly leading to an arrest in the G2/M phase.[2][3] This is often associated with the downregulation of key regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1).[2]
-
Apoptosis Induction: ITCs are potent inducers of apoptosis. This programmed cell death is mediated through the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][4] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases, the executive enzymes of apoptosis.
-
Modulation of Signaling Pathways: The anti-cancer effects of ITCs are underpinned by their ability to influence critical intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is often activated in response to ITC-induced cellular stress and plays a pivotal role in mediating both cell cycle arrest and apoptosis. Additionally, the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, has also been identified as a target.
Comparative Efficacy in Different Cell Lines
While specific quantitative data for this compound (MTP-ITC) is limited in publicly available literature, extensive research on its close structural analog, 4-(methylthio)butyl isothiocyanate (Erucin/MTBITC), provides valuable insights into its potential efficacy. The following tables summarize the observed effects on various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values) of 4-(Methylthio)butyl Isothiocyanate (Erucin)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |
| MCF7 | Breast Cancer | 28 | 72 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~24 | 48 | [6] |
Table 2: Effect on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | % of Cells in G2/M Phase (Control vs. Treated) | Citation |
| Jurkat | T-cell Leukemia | 4-(methylthio)butyl isothiocyanate (24h) | ~18% vs. 50% | [2] |
| MCF7 | Breast Cancer | Erucin (25 µM, 24h) | 29% vs. 69% | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Erucin | Induces G2/M arrest | [3] |
| SKBR-3 | Breast Cancer | Erucin | Induces G2/M arrest | [3] |
| T47D | Breast Cancer | Erucin | Induces G2/M arrest | [3] |
Table 3: Induction of Apoptosis
| Cell Line | Cancer Type | Treatment | Observation | Citation |
| MDA-MB-231, SKBR-3, T47D | Breast Cancer | Erucin (5-20 µM) | Induction of Apoptosis | [3] |
| MDA-MB-231, SKBR-3, T47D | Breast Cancer | Erucin (40 µM) | Induction of Necrosis | [3] |
| LoVo, HCT-116, HT-29 | Colon Carcinoma | 4-methylthio-3-butenyl isothiocyanate | Induction of Apoptosis | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches and the molecular pathways involved, the following diagrams are provided.
Caption: A generalized workflow for evaluating the in-vitro anti-cancer effects.
Caption: Key signaling pathways affected by MTP-ITC and its analogs leading to anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, p-Akt, Cyclin B1, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound and its analogs demonstrate significant potential as anti-cancer agents. Their ability to induce G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with their selectivity for transformed cells, makes them promising candidates for further investigation. The modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, provides a mechanistic basis for their observed effects. While more research is needed to elucidate the precise quantitative effects of MTP-ITC itself, the data from its close analogs strongly support its continued exploration in cancer drug discovery and development. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this and other related isothiocyanates.
References
- 1. researchgate.net [researchgate.net]
- 2. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 6. Erucin, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4-(Methylthio)phenyl Isothiocyanate Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for 4-(methylthio)phenyl isothiocyanate, with a focus on its biological activities. Due to a notable scarcity of published, reproducible data for this specific compound, this guide will draw comparisons with two well-researched, structurally related isothiocyanates: sulforaphane and phenethyl isothiocyanate (PEITC). This comparison aims to provide a framework for evaluating the potential activities of this compound and to highlight the need for further research to establish its experimental reproducibility.
I. Comparative Analysis of Bioactivity
While comprehensive, reproducible data for this compound is limited, some studies have investigated its antioxidant and anti-inflammatory properties. In contrast, extensive research is available for sulforaphane and PEITC, providing a robust basis for comparison.
Table 1: Comparison of In Vitro Bioactivity
| Bioactivity Assay | This compound | Sulforaphane | Phenethyl Isothiocyanate (PEITC) |
| Antioxidant Activity (DPPH Radical Scavenging) | 9.9% inhibition at 1.19 mM | IC50 values typically range from 50 to 200 µM | Generally considered a weaker direct antioxidant than sulforaphane |
| Anti-inflammatory Activity (COX-2 Inhibition) | Reported to have significant inhibitory activity | Potent inhibitor of COX-2 expression | Inhibits COX-2 expression |
| Anticancer Activity (Cytotoxicity IC50) | Data not available in published literature | Varies by cell line (e.g., 10-40 µM for prostate cancer cells)[1] | Varies by cell line (e.g., 7-10 µM for prostate and breast cancer cells)[1][2] |
Note: The direct comparison of potency is challenging due to the lack of standardized experimental conditions across different studies.
II. Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are representative methodologies for key assays used to evaluate the bioactivity of isothiocyanates. While specific protocols for this compound are not widely published, the following established methods for sulforaphane and PEITC can be adapted.
A. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
Add a defined volume of the test compound solution at various concentrations to a 96-well plate.
-
Add the DPPH working solution to each well.
-
Include a control with solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.
-
B. Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Protocol:
-
Preparation of Reagents:
-
Use a commercial COX-2 inhibitor screening kit or prepare the necessary reagents, including human recombinant COX-2 enzyme, assay buffer, arachidonic acid (substrate), and a fluorescent probe.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the fluorescence or other signal generated by the product of the enzymatic reaction using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to an uninhibited control.
-
Determine the IC50 value.
-
C. Anticancer Activity: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value.
-
III. Visualization of Key Pathways and Workflows
A. Nrf2 Signaling Pathway
Isothiocyanates are well-known activators of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Caption: The Nrf2 signaling pathway activated by isothiocyanates.
B. Experimental Workflow for In Vitro Cytotoxicity Assessment
A standardized workflow is critical for obtaining reproducible cytotoxicity data.
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.
IV. Conclusion and Future Directions
The available data suggests that this compound possesses antioxidant and anti-inflammatory properties. However, a significant gap exists in the scientific literature regarding its anticancer activity and the reproducibility of these findings. In contrast, sulforaphane and PEITC have been extensively studied, and a large body of reproducible data supports their potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5]
To establish the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Systematic in vitro screening: Determining the IC50 values of this compound against a panel of cancer cell lines under standardized conditions.
-
Mechanistic studies: Investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and critical signaling pathways like Nrf2 and NF-κB.
-
Direct comparative studies: Performing head-to-head comparisons with well-characterized isothiocyanates like sulforaphane and PEITC to accurately assess its relative potency and efficacy.
-
In vivo studies: Evaluating its bioavailability, safety, and anticancer efficacy in preclinical animal models.
By addressing these research gaps, the scientific community can build a robust and reproducible dataset to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(Methylthio)phenyl isothiocyanate
Essential Safety and Handling Guide for 4-(Methylthio)phenyl isothiocyanate
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 15863-41-9) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires stringent safety measures. It is classified as acutely toxic if swallowed and causes severe skin burns and serious eye damage.[1][2][3] Adherence to the following guidelines is mandatory to minimize exposure and ensure personal safety.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)[2]
-
Skin Corrosion/Irritation (Category 1B)[1]
-
Serious Eye Damage/Eye Irritation (Category 1)[1]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇NS₂ | [1] |
| Molecular Weight | 181.28 g/mol | [2] |
| CAS Number | 15863-41-9 | [2] |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 127-128 °C at 1 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) | [2] |
Operational Plan: Handling Procedures
A systematic approach is crucial when working with this compound. All handling must be performed within a certified chemical fume hood.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times. The following table details the required equipment.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene), lab coat, and closed-toe shoes. | Prevents skin contact, which can cause severe burns and irritation.[2][4][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with Type P3 (EN 143) cartridges is required when vapors or aerosols may be generated.[2][4] | Protects against inhalation of toxic and irritating vapors. |
Step-by-Step Handling Protocol
Preparation:
-
Thoroughly review this Safety Data Sheet (SDS) before beginning any work.
-
Ensure a chemical fume hood is operational and certified.[4][5]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5][6]
-
Assemble all necessary materials and equipment inside the fume hood to minimize movement.
Handling:
-
Wear all required PPE before entering the designated work area.
-
Conduct all weighing, transferring, and handling of the compound exclusively within the fume hood.[7][8]
-
Avoid generating dust or aerosols.
-
Keep the container tightly closed when not in use.[6]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[6][9] Flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][9]
-
Inhalation: Move the individual to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting.[6][10] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound is considered hazardous.
-
Waste Collection:
-
Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Corrosive).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Final Disposal:
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 15863-41-9 [sigmaaldrich.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
